(R)-2-Oxooxazolidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C4H5NO4 |
|---|---|
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(5R)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1 |
InChI Key |
ITQZGBLSWNNLFL-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)C(=O)O |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)O |
Origin of Product |
United States |
1. Foundational & Exploratory
(R)-2-Oxooxazolidine-5-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the oxazolidinone heterocycle represents a privileged scaffold. (R)-2-Oxooxazolidine-5-carboxylic acid (CAS: 145308-08-3) serves as a critical chiral building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a stereochemical hub. Its rigid five-membered ring restricts conformational flexibility—a vital trait for high-affinity target binding—while its C-5 carboxylic acid provides a versatile handle for downstream functionalization. This whitepaper provides an in-depth technical analysis of its properties, mechanistic applications, and field-proven experimental protocols.
Physicochemical Profiling & Structural Analysis
To ensure reproducibility and stability in synthetic workflows, understanding the baseline physicochemical properties of the compound is mandatory. The data below summarizes the critical parameters required for handling and storage.
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
| Chemical Name | (R)-2-Oxooxazolidine-5-carboxylic acid |
| Synonym | (5R)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
| CAS Number | 145308-08-3 |
| Molecular Formula | C₄H₅NO₄ |
| Molecular Weight | 131.09 g/mol |
| Physical Form | Off-white powder / Solid |
| Purity | ≥ 95% |
| Storage Temperature | 0–8 °C (Under inert atmosphere) |
Structural Causality
The core structure consists of a cyclic carbamate (oxazolidinone) with a carboxylic acid moiety at the C-5 position. The (R)-stereocenter is the defining feature of this building block. In biological systems, target pockets (such as the bacterial 50S ribosomal subunit or human Factor Xa) are highly stereoselective[1]. Storing the compound at 0–8 °C under an inert atmosphere is mechanistically required to prevent slow thermal decarboxylation and to protect the hygroscopic oxazolidinone ring from moisture-induced hydrolysis.
Mechanistic Applications in Medicinal Chemistry
The synthetic utility of (R)-2-Oxooxazolidine-5-carboxylic acid spans multiple therapeutic areas.
Fig 1: Synthetic divergence of (R)-2-Oxooxazolidine-5-carboxylic acid in drug discovery.
-
Antibacterials (Protein Synthesis Inhibitors): The oxazolidinone class, pioneered by Linezolid and Tedizolid, combats methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [2]. The C-5 carboxylic acid of our title compound can be reduced to a hydroxymethyl group or converted to an aminomethyl group to form the critical pharmacophore [3].
-
Stereochemical Insight: During the reduction of the (R)-carboxylic acid to an alcohol, the Cahn-Ingold-Prelog (CIP) priority rules shift. The absolute spatial configuration is retained, but the formal nomenclature shifts to the (S)-configuration found in active Linezolid.
-
-
Neurological Targets: Recent patent literature demonstrates the use of 2-oxo-oxazolidine-5-carboxamides as potent Nav1.8 voltage-gated sodium channel inhibitors, offering novel pathways for chronic pain management [4].
-
Chiral Auxiliaries: Beyond API synthesis, the oxazolidinone core is widely employed as an Evans' chiral auxiliary. The steric bulk and coordinating ability of the ring direct the stereochemical outcome of asymmetric aldol additions and enolate alkylations [5].
Experimental Methodologies: Stereoretentive Amidation
When functionalizing (R)-2-Oxooxazolidine-5-carboxylic acid, the primary synthetic concern is the preservation of enantiomeric excess (ee) at the C-5 position. The following protocol details a self-validating, stereoretentive amide coupling workflow.
Fig 2: Step-by-step experimental workflow for stereoretentive amide coupling.
Protocol: Synthesis of (R)-2-Oxooxazolidine-5-carboxamides
Objective: Synthesize a C-5 carboxamide derivative while maintaining >99% ee.
-
Preparation & Pre-activation (0 °C):
-
Dissolve (R)-2-Oxooxazolidine-5-carboxylic acid (1.0 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere. Cool the reaction flask to 0 °C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) in one portion.
-
Causality: EDC activates the carboxylic acid. The immediate presence of HOBt forms an active OBt-ester. This is mechanistically imperative: it prevents the formation of an oxazolone intermediate, which would otherwise undergo rapid proton exchange and lead to racemization at the C-5 chiral center. Cooling minimizes thermal degradation of the activated ester.
-
-
Nucleophilic Addition:
-
Add the desired primary amine (1.1 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: DIPEA neutralizes the HCl salt of EDC and ensures the target amine remains in its nucleophilic, unprotonated state. Dropwise addition prevents localized exothermic spikes that could compromise stereointegrity.
-
-
Propagation:
-
Allow the reaction to slowly warm to room temperature (RT) and stir for 12–18 hours. Monitor completion via TLC (staining with ninhydrin or KMnO₄).
-
-
Quench and Isolation (Self-Validating Workup):
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Causality: This orthogonal acid/base wash is a self-validating purification step that ensures the crude organic layer contains only the neutral amide product.
-
-
Finalization:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate enantiomeric purity using Chiral HPLC.
-
Safety, Handling, and Storage
Adherence to Global Harmonized System (GHS) guidelines is required when handling this compound.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Rationale: The compound must be handled in a certified fume hood using nitrile gloves and safety goggles. Because the oxazolidinone ring can act as a mild acylating agent under physiological conditions, minimizing inhalation of the powder is critical to preventing respiratory mucosal irritation. Store strictly at 0–8 °C to ensure long-term shelf life and prevent oligomerization.
References
-
National Center for Biotechnology Information (NCBI). "Current Updates on Oxazolidinone and Its Significance". Source: nih.gov. URL:[Link]
-
ResearchGate. "Copper Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban". Source: researchgate.net. URL:[Link]
-
ACS Publications. "Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement". Source: acs.org. URL: [Link]
- Google Patents. "WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as Nav1.8 inhibitors". Source: google.com.
-
MDPI. "In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria". Source: mdpi.com. URL:[Link]
Sources
Foundational & Exploratory
(R)-2-Oxooxazolidine-5-carboxylic acid CAS number and identifiers
Technical Whitepaper: (R)-2-Oxooxazolidine-5-carboxylic acid (CAS 145308-08-3) – Identifiers, Synthesis, and Pharmaceutical Applications
Executive Summary
(R)-2-Oxooxazolidine-5-carboxylic acid is a highly versatile, enantiomerically pure heterocyclic building block. Featuring a rigid cyclic carbamate (oxazolidinone) core and a carboxylic acid moiety at the C5 position, it serves as a critical intermediate in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is heavily utilized in the development of direct oral anticoagulants (DOACs) like Rivaroxaban[1] and oxazolidinone-class antibiotics such as Linezolid[2]. This guide provides a comprehensive technical overview of its chemical identifiers, structural significance, and field-validated synthetic protocols designed for drug development professionals.
Chemical Identity & Core Identifiers
Accurate molecular identification is paramount for procurement, regulatory documentation, and analytical validation. The table below consolidates the verified chemical identifiers and physical properties for the (R)-enantiomer.
| Property | Value |
| Chemical Name | (R)-2-Oxooxazolidine-5-carboxylic acid |
| IUPAC Name | (5R)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
| CAS Registry Number | 145308-08-3 |
| Molecular Formula | C4H5NO4 |
| Molecular Weight | 131.09 g/mol |
| InChI Code | InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1 |
| InChIKey | ITQZGBLSWNNLFL-UWTATZPHSA-N |
| SMILES (Non-isomeric) | O=C1NCC(O1)C(=O)O |
| Physical Form | Off-white powder |
| Storage Temperature | 0–8 °C (Protect from moisture) |
Structural and Stereochemical Significance
The oxazolidinone ring is a privileged scaffold in medicinal chemistry. The C5 stereocenter in (R)-2-Oxooxazolidine-5-carboxylic acid dictates the spatial orientation of downstream functional groups, which is strictly required for target protein binding. For instance, in the coagulation cascade, Factor Xa inhibitors require a specific stereoconfiguration to fit precisely into the S1 and S4 binding pockets of the enzyme[1].
Utilizing the enantiopure (R)-isomer as a starting material allows chemists to bypass inefficient late-stage chiral resolution, thereby increasing overall synthetic yield and reducing chemical waste. Furthermore, the rigid 5-membered ring restricts the conformational flexibility of the carboxylic acid, making it an excellent, highly predictable substrate for regioselective amidation reactions[3].
Experimental Protocol: Synthesis and Isolation
The most reliable and scalable method for synthesizing (R)-2-Oxooxazolidine-5-carboxylic acid involves the cyclization of (R)-isoserine (3-amino-2-hydroxypropanoic acid) using N,N'-Carbonyldiimidazole (CDI).
Causality & Logic: CDI acts as a carbonyl surrogate. The reaction proceeds via the nucleophilic attack of the isoserine hydroxyl and amine groups on the carbonyl carbon of CDI. Because the C–O bond at the chiral C2 position of isoserine (which becomes C5 of the oxazolidinone) is never broken during this mechanism, the (R)-configuration is strictly retained. This ensures a self-validating transfer of chirality without the risk of racemization. CDI is preferred over phosgene gas due to its inherently safer toxicity profile and ease of handling in bench-top environments[3].
Step-by-Step Methodology:
-
Reagent Preparation: Suspend 1.0 equivalent of enantiopure (R)-isoserine in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent moisture-induced degradation of the coupling agent.
-
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 1.2 equivalents of N,N'-Carbonyldiimidazole (CDI) in portions. (Note: CO₂ gas will evolve; ensure proper ventilation and utilize a bubbler setup).
-
Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours. The suspension will gradually transition into a clear solution as the cyclized product forms.
-
Quenching & Acidification: Quench the reaction with distilled water. Carefully adjust the pH to ~2.0 using 1M HCl.
-
Causality: Acidification is critical to fully protonate the C5-carboxylic acid, shifting it from its water-soluble carboxylate salt form to the organic-soluble free acid form, enabling extraction.
-
-
Extraction & Drying: Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from EtOAc/Hexanes to achieve >95% purity.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch and validate the protocol, the following analytical validations must be performed:
-
Chiral HPLC: Use a Chiralpak AD-H column (Mobile Phase: Hexane/Isopropanol/TFA = 80:20:0.1) to confirm an enantiomeric excess (ee) of >98%. Causality: The trace Trifluoroacetic acid (TFA) is essential to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring accurate integration of enantiomeric peaks.
-
¹H-NMR (400 MHz, DMSO-d₆): Expected shifts include the oxazolidinone NH proton (broad singlet, ~7.8 ppm), the C5 chiral proton (triplet/multiplet, ~4.9 ppm), and the C4 diastereotopic methylene protons (~3.4 – 3.7 ppm).
Applications in Drug Development
(R)-2-Oxooxazolidine-5-carboxylic acid is a linchpin in the synthesis of modern therapeutics. It is frequently subjected to amidation with complex anilines or amines (using coupling agents like HATU or EDC) to generate extended oxazolidinone derivatives[3]. These derivatives are critical in the development of:
-
Antithrombotics: Precursors for DOACs (e.g., Rivaroxaban analogs) targeting Factor Xa[1].
-
Antibacterial Agents: Scaffolds for overcoming Gram-positive bacterial resistance by inhibiting the 50S ribosomal subunit (Linezolid analogs)[2].
-
Protease Inhibitors: P2 ligands in the structure-based design of HIV-1 protease inhibitors[3].
Workflow Visualization
Figure 1: Synthetic workflow and downstream application of (R)-2-Oxooxazolidine-5-carboxylic acid.
References
-
Sigma-Aldrich. "(R)-2-Oxooxazolidine-5-carboxylic acid | 145308-08-3". Sigma-Aldrich Product Catalog.
-
Yuan, et al. "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban". Molecules / NIH PMC. 1
-
Vrbický, M., et al. "The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban". Beilstein J Org Chem.2
-
Brik, A., et al. "Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones". J Med Chem / NIH PMC.3
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- 3. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
thermodynamic stability of (R)-2-Oxooxazolidine-5-carboxylic acid
An In-depth Technical Guide to the Thermodynamic Stability of (R)-2-Oxooxazolidine-5-carboxylic Acid
Introduction
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in the development of novel antibiotics like Linezolid.[1] These synthetic compounds have provided a critical line of defense against multidrug-resistant Gram-positive bacteria by inhibiting protein synthesis through a unique mechanism.[1][2] Within this important class of heterocycles, (R)-2-Oxooxazolidine-5-carboxylic acid serves as a vital chiral building block for the synthesis of a new generation of therapeutics, including potential treatments for pain, cough, and itch disorders.[3]
The thermodynamic stability of such a foundational molecule is of paramount importance for drug development professionals. It dictates storage conditions, formulation strategies, degradation pathways, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the stability of (R)-2-Oxooxazolidine-5-carboxylic acid, synthesizing theoretical principles with practical experimental workflows.
Physicochemical and Structural Properties
(R)-2-Oxooxazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered oxazolidinone ring with a carboxylic acid substituent at the 5-position. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₄ | [4] |
| Molecular Weight | 131.09 g/mol | [4] |
| Physical Form | Off-white powder | [4] |
| CAS Number | 145308-08-3 | [4] |
| Recommended Storage | 0-8 °C | [4] |
The molecule's structure contains two key functional groups that dictate its stability: the cyclic carbamate (a key feature of the oxazolidinone ring) and the carboxylic acid. The carboxyl group imparts acidic properties and enhances water solubility compared to non-acidic analogues.[5][6] The oxazolidinone ring, while generally stable, contains ester and amide-like functionalities, making it susceptible to specific degradation pathways, particularly hydrolysis.
Core Thermodynamic Stability and Degradation Pathways
The stability of a molecule can be viewed from two perspectives: thermodynamic and kinetic. Thermodynamic stability refers to the relative energy level of the molecule compared to its potential degradation products. Kinetic stability relates to the energy barrier that must be overcome for degradation to occur. For (R)-2-Oxooxazolidine-5-carboxylic acid, the primary thermodynamic liability is the potential for ring-opening reactions.
Influence of pH: Hydrolytic Degradation
The most significant factor influencing the stability of the oxazolidinone ring is pH. The cyclic carbamate is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[7][8]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon of the carbamate. This is typically the more facile pathway, leading to the formation of a carbamate salt, which can subsequently break down.
-
Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. While some oxazolidinone derivatives have shown stability in simulated gastric fluid (acidic), carbamate-containing structures can be susceptible to rapid degradation.[8] The cis-isomer of some oxazolidines has been shown to undergo immediate ring-opening upon O-protonation.[7]
The likely degradation product from hydrolysis is the corresponding N-substituted serine derivative. This degradation pathway is a critical consideration for formulation, especially for oral dosage forms that must pass through the varying pH environments of the gastrointestinal tract.
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
Oxidative Degradation
Oxidative stress is another critical factor. Studies on related oxazolidinone antibacterial agents have shown that degradation can occur via oxidation.[9] The mechanism is believed to proceed through a hydrogen abstraction (HAT) pathway.[9] The presence of transition metal ions can significantly influence the rate of degradation and the distribution of products.[9] Therefore, the use of chelating agents in formulations may be necessary to minimize oxidative degradation.
Thermal and Photolytic Stability
As with most organic molecules, elevated temperatures will accelerate degradation rates. The recommended storage temperature of 0-8 °C underscores the compound's potential thermal lability.[4]
Experimental Assessment of Stability
A robust understanding of thermodynamic stability requires rigorous experimental evaluation. This typically involves forced degradation (stress testing) studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate the analytical methods used for stability testing.[10]
Caption: Experimental workflow for forced degradation (stress testing).
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of (R)-2-Oxooxazolidine-5-carboxylic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 37°C or 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Follow the same incubation and sampling procedure as for acidic degradation. Neutralize samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Incubate at a controlled temperature and collect samples at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) and analyze at set intervals.
-
Analysis: Analyze all samples, along with an undegraded control, using a validated stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the active substance.[10]
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]
Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar heterocyclic compounds.
-
Mobile Phase:
-
Phase A: An aqueous buffer (e.g., 20 mM phosphate buffer) with the pH adjusted to be at least 2 units away from the pKa of the carboxylic acid to ensure consistent ionization.
-
Phase B: Acetonitrile or Methanol.
-
-
Elution: A gradient elution (e.g., starting with 5% B and increasing to 95% B over 20-30 minutes) is typically required to separate the polar parent compound from potentially less polar degradation products.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths and to assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass-to-charge ratio of unknown degradation products.[8][12]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step is to demonstrate that all degradation products are resolved from the parent peak and from each other.
Computational Insights into Stability
In addition to experimental work, computational chemistry provides powerful tools for predicting and understanding molecular stability.[13][14] Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the oxazolidinone ring.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.[15]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electrophilic sites (positive potential, susceptible to nucleophilic attack) and nucleophilic sites (negative potential). For the oxazolidinone ring, the carbonyl carbon is expected to be a primary electrophilic site.[15]
Caption: Workflow for computational assessment of molecular stability.
Summary of Stability Profile and Implications
The is governed primarily by the integrity of its oxazolidinone ring.
| Parameter | Stability Concern | Implication for Drug Development |
| pH | High susceptibility to hydrolysis, especially under basic conditions.[7] | Careful pH control in formulations is critical. Enteric coatings may be needed for oral delivery to protect against stomach acid.[8] |
| Temperature | Degradation is accelerated by heat.[10] | Requires refrigerated storage (0-8 °C) and controlled temperatures during manufacturing and shipping.[4] |
| Oxidation | Potential for oxidative degradation, which may be catalyzed by metal ions.[9] | Use of antioxidants or chelating agents in liquid formulations may be required. Packaging should protect from oxygen. |
| Light | Potential for photolytic degradation.[10] | Requires protection from light during storage and manufacturing. |
Conclusion
(R)-2-Oxooxazolidine-5-carboxylic acid, while a powerful synthetic intermediate, possesses inherent thermodynamic liabilities centered on the oxazolidinone ring's susceptibility to hydrolysis. Its stability is highly dependent on environmental factors, particularly pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, gained through a combination of forced degradation studies, validated stability-indicating analytical methods, and computational modeling, is essential for the successful development of safe, stable, and effective pharmaceuticals. The protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate and manage the stability of this important molecule.
References
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Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97. [Link]
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ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
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Galanis, A. S., et al. (2012). Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 66, 291-6. [Link]
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Silva, J. P., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]
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ACS Publications. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. [Link]
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Sykłowska-Baranek, K., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. Molecules, 26(14), 4253. [Link]
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Al-Rashida, M., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link]
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- 8. Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. sepscience.com [sepscience.com]
- 12. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Advanced Applications and Synthesis of (R)-5-Carboxy-2-Oxazolidinone Derivatives in Asymmetric Synthesis and Drug Discovery
As a Senior Application Scientist, I present this technical whitepaper to elucidate the synthetic utility, mechanistic causality, and pharmaceutical applications of the 5-carboxy-2-oxazolidinone scaffold. While 4-substituted oxazolidinones (Evans auxiliaries) are ubiquitous in asymmetric aldol and alkylation reactions, the 5-carboxy variants—such as (4S,5R)-4-methyl-5-carboxy-2-oxazolidinone—offer a unique bifunctional geometry. They provide the rigid, stereocontrolling environment of an oxazolidinone while presenting an electrophilic carboxylate handle for downstream peptide coupling or active-site binding.
Mechanistic Foundations & Scaffold Causality
The strategic value of the (R)-5-carboxy-2-oxazolidinone core lies in its conformational rigidity. The five-membered carbamate ring restricts the rotational degrees of freedom of attached substituents, effectively locking the dihedral angles.
Causality in Drug Design: When incorporated into peptidomimetics, such as1[1], the 5-carboxy group acts as a highly directional hydrogen-bond acceptor/donor. Replacing flexible moieties (like the 2,6-dimethylphenoxyacetyl group in Lopinavir) with an N-phenyloxazolidinone-5-carboxylic acid derivative reduces the entropic penalty of binding, thereby enhancing the inhibitor's affinity for the viral protease active site[1].
Causality in Synthesis: The synthesis of these molecules often relies on masked functional groups or strained ring expansions to preserve delicate stereocenters. Direct construction of the 5-carboxy oxazolidinone is synthetically challenging due to the water solubility and potential epimerization of the α-chiral carboxylic acid. Therefore, field-proven methodologies utilize robust precursors, such as phenyl rings (as masked carboxylates) or chiral aziridines (as strained electrophiles), to ensure absolute stereocontrol.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify stereochemical fidelity and chemical purity.
Protocol A: Oxidative Cleavage of Phenyl Rings to 5-Carboxylic Acids
This protocol details the synthesis of (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone from the commercially available2[2], a critical step in the3[3].
-
N-Boc Protection:
-
Procedure: Dissolve (4S,5R)-(−)-4-methyl-5-phenyl-2-oxazolidinone (1 eq) in anhydrous THF. Add DMAP (0.2 eq), triethylamine (1.2 eq), and di-tert-butyl pyrocarbonate (Boc₂O, 1.5 eq). Stir at room temperature for 2 hours[3].
-
Causality: The electron-withdrawing N-Boc group is strictly required to deactivate the oxazolidinone nitrogen. Without it, the subsequent harsh oxidation step would lead to N-oxide formation and ring degradation.
-
Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) should show complete consumption of the starting material. IR spectroscopy will confirm the presence of a new carbamate C=O stretch at ~1740 cm⁻¹.
-
-
Biphasic Oxidative Cleavage:
-
Procedure: Dissolve the N-Boc intermediate in a CCl₄/CH₃CN/H₂O mixture. Add NaIO₄ (15 eq) followed by a catalytic amount of RuCl₃·3H₂O (0.05 eq). Stir vigorously until the organic layer turns pale yellow[3].
-
Causality: The phenyl ring acts as a latent carboxylate. RuO₄ (generated in situ) aggressively cleaves the aromatic C-C bonds. NaIO₄ serves as the terminal oxidant to continuously regenerate the catalytic Ru(VIII) species, providing a clean, stereoretentive route to the carboxylic acid.
-
Validation Checkpoint: ¹H NMR must show the complete disappearance of aromatic protons (7.2–7.4 ppm) and the appearance of a broad carboxylic acid O-H stretch in the IR spectrum (2500–3300 cm⁻¹).
-
Synthetic workflow for (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone via oxidative cleavage.
Protocol B: Stereospecific Ring Expansion of Aziridine-2-carboxylates
This protocol describes the conversion of 4 derivatives into oxazolidin-2-ones[4].
-
Electrophilic Activation:
-
Procedure: Treat enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate (1.5 eq) in toluene[4].
-
Causality: Acylation of the aziridine nitrogen forms a highly reactive aziridinium ion intermediate. This capitalizes on the inherent ring strain (~27 kcal/mol) to drive the subsequent reaction forward without the need for highly toxic phosgene gas[4].
-
-
Intramolecular Cyclization:
-
Procedure: Allow the intermediate to undergo spontaneous intramolecular cyclization, yielding the 2-oxazolidinone-5-carboxylic acid ethyl ester[4].
-
Causality: The adjacent ester carbonyl oxygen acts as an internal nucleophile. The reaction proceeds via a regioselective ring-opening that strictly retains the configuration at the C-2 center of the aziridine, which translates directly to the C-5 position of the newly formed oxazolidinone[4].
-
Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess (ee) of >98%. ¹³C NMR will verify the presence of the distinct oxazolidinone carbamate carbon (~155 ppm).
-
Stereospecific ring expansion of aziridine-2-carboxylates to oxazolidinone-5-carboxylates.
Quantitative Data: Yields and Stereochemical Purity
The following table summarizes the quantitative metrics and analytical standards for key intermediates and products discussed in the workflows above.
| Compound | Optical Rotation [α]²⁵/D | Optical Purity (ee) | Melting Point | Key Application / Role |
| (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | −168° (c = 2, CHCl₃) | ≥99% (HPLC) | 121-123 °C | Stable precursor for 5-carboxy derivatives[2] |
| (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone | N/A | >98% (HPLC) | N/A | Hapten synthesis for RNase T1 catalytic antibodies[3] |
| (S)-N-phenyloxazolidinone-5-carboxylic acid | N/A | >98% (HPLC) | N/A | P2' Ligand for HIV-1 Protease Inhibitors[1] |
| 2-Oxazolidinone-5-carboxylic acid ethyl ester | N/A | >98% (HPLC) | N/A | Site-selective peptide modification[4] |
Advanced Pharmaceutical Applications
The utility of the 5-carboxy-2-oxazolidinone scaffold extends far beyond basic chiral auxiliaries, playing a pivotal role in advanced drug discovery and enzymology:
-
HIV-1 Protease Inhibitors: In the development of pseudosymmetric dipeptide isosteres, the incorporation of (S)-N-phenyloxazolidinone-5-carboxylic acids at the P2' position yields highly potent inhibitors. For instance, specific derivatives exhibit K_i values as low as 0.98 nM against HIV-1 protease, demonstrating the scaffold's superior ability to mimic the transition state and engage in critical hydrogen bonding within the viral active site[1].
-
Catalytic Antibodies (RNase T1 Folding): The (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone derivative is utilized to synthesize haptens that mimic the twisted transition state of peptidyl-prolyl cis-trans isomerization. Antibodies elicited against these haptens successfully catalyze the rate-limiting isomerization step in the folding of ribonuclease T1, showcasing the scaffold's precise geometric control[3].
References
- Sigma-Aldrich. "(4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone Product Specification.
- Ma, L., et al. "Antibody catalysis of peptidyl-prolyl cis-trans isomerization in the folding of RNase T1." Proceedings of the National Academy of Sciences of the USA, 95(13), 7251-7256 (1998).
- NIH PubMed Central. "Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres." PMC.
- Benchchem. "Aziridine-2-carboxylic acid | 54080-06-7.
Sources
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Aziridine-2-carboxylic acid | 54080-06-7 | Benchchem [benchchem.com]
2.[1][2] Methodological & Application
using (R)-2-Oxooxazolidine-5-carboxylic acid in peptide synthesis
Technical Engineering Guide: Utilizing (R)-2-Oxooxazolidine-5-carboxylic Acid in Peptidomimetic Design
Mechanistic Rationale & Structural Causality
(R)-2-Oxooxazolidine-5-carboxylic acid (Oxd) is a highly specialized, conformationally restricted chiral building block. In the realm of advanced peptide synthesis and drug discovery, it is deployed not merely as an amino acid substitute, but as a biophysical engineering tool to force specific secondary structures and enhance target binding affinities.
The deployment of the Oxd scaffold is driven by two primary mechanistic advantages:
-
Conformational Restriction & Target Anchoring: The five-membered oxazolidinone ring locks the ϕ and ψ dihedral angles of the peptide backbone, acting as a pseudoproline surrogate. However, unlike proline, the cyclic carbamate of Oxd features a highly polarized carbonyl oxygen that acts as a potent hydrogen-bond acceptor. In the design of clinical-grade HIV-1 protease inhibitors, this specific carbonyl is responsible for forming an essential, high-affinity hydrogen bond network with the invariant Asp29 residue of the protease binding pocket .
-
Chemoselectivity and Epimerization Resistance: The cyclic nature of Oxd inherently prevents the formation of an oxazolone intermediate during carboxyl activation. Consequently, Oxd can be coupled with zero risk of α -carbon epimerization. Furthermore, the ring nitrogen is part of a urethane (carbamate) system with a pKa of ~12–13. This renders the NH non-nucleophilic under standard coupling conditions, preventing unwanted oligomerization without the need for temporary N-protection .
Mechanistic pathways of oxazolidinone-induced conformational restriction and target binding.
Material Specifications & Quantitative Data
To ensure reproducibility across synthetic runs, the physical and chemical parameters of (R)-2-Oxooxazolidine-5-carboxylic acid must be strictly controlled.
| Parameter | Specification / Value | Operational Significance |
| Molecular Weight | 131.09 g/mol | Required for precise stoichiometric calculations. |
| Chemical Formula | C₄H₅NO₄ | Confirms absence of heavy counter-ions. |
| Appearance | White to off-white powder | Discoloration indicates oxidative degradation. |
| Solubility | DMF, DMSO, NMP (>0.5 M) | Ensures compatibility with standard SPPS solvents. |
| pKa (Ring NH) | ~12.5 | Explains the lack of nucleophilicity; no N-protection needed. |
| Mass Shift (LC-MS) | +113.05 Da | Used for self-validating sequence confirmation. |
| Coupling Efficiency | >98% (with HATU/DIPEA) | Validates the requirement for highly reactive coupling agents. |
Standard Operating Protocols (SOPs)
Because the cyclic carbamate nitrogen of Oxd is highly unreactive, chain elongation from the Oxd nitrogen is synthetically prohibitive under standard conditions. Therefore, Oxd is strictly utilized as an N-terminal capping group or a P2/P3 terminal ligand in peptidomimetics.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol details the coupling of Oxd to a resin-bound peptide's free N-terminus.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Fmoc-AA-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation & Coupling:
-
The Causality: The α -carbon of Oxd is sterically hindered by the adjacent cyclic system. Standard carbodiimides (e.g., DIC alone) or HBTU will yield incomplete acylation. We mandate the use of HATU . HATU generates a highly reactive 7-aza-OBt ester; the adjacent pyridine nitrogen provides a neighboring-group effect that accelerates aminolysis, overcoming the steric bulk.
-
Action: Dissolve 0.4 mmol (4 eq) of (R)-2-Oxooxazolidine-5-carboxylic acid and 0.4 mmol (4 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate, then add to the resin. Agitate for 2 hours at room temperature.
-
-
Self-Validating Quality Control (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
-
Validation Logic: The Kaiser test detects free primary amines. A negative (yellow/colorless) result confirms the complete acylation of the peptide by Oxd. If the test is positive (blue), the system has detected steric failure; repeat Step 3 before proceeding.
-
-
Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.
-
Self-Validating Mass Spectrometry: Analyze the crude precipitate via LC-MS. The protocol validates itself if the mass spectrum shows the expected [M+H]+ with a mass shift of exactly +113.05 Da relative to the precursor peptide, confirming intact Oxd incorporation without ring opening.
Workflow for incorporating (R)-2-Oxooxazolidine-5-carboxylic acid via SPPS.
Protocol B: Solution-Phase Synthesis of Protease Inhibitor P2 Ligands
When synthesizing non-peptidic protease inhibitors (e.g., hydroxyethylamine-based HIV-1 inhibitors), Oxd must be coupled to sterically hindered secondary amines.
Step-by-Step Methodology:
-
Acid Chloride Activation:
-
The Causality: Because the Oxd ring NH is non-nucleophilic, the carboxylic acid can be aggressively activated to an acid chloride without risking self-polymerization. This ensures 100% conversion when coupling to highly hindered secondary amines in protease inhibitor cores.
-
Action: Suspend 1.0 mmol of Oxd in anhydrous Dichloromethane (DCM) at 0 °C. Add 1.5 mmol of oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir for 2 hours, then concentrate in vacuo to yield the Oxd-acid chloride.
-
-
Coupling: Dissolve the target secondary amine core (0.9 mmol) in DCM with 2.0 mmol of Triethylamine (TEA). Slowly add the Oxd-acid chloride (dissolved in DCM) at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Self-Validating Quality Control (TLC/HPLC): Monitor the reaction via TLC (EtOAc/Hexane). The system is validated when the distinct spot of the starting amine core disappears, replaced by a lower-polarity spot corresponding to the Oxd-capped inhibitor. Quench with saturated NaHCO₃ and extract.
References
-
Title: Structure-Based Design, Synthesis, and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Reactions of polyfunctional amino acids with N,N'-carbonyldiimidazole in aqueous solution--oligopeptide formation Source: Biochimica et Biophysica Acta (BBA) - Protein Structure URL: [Link]
Methodological & Application
Application Note: Stereoretentive Amide Coupling of (R)-2-Oxooxazolidine-5-Carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the amide coupling of (R)-2-oxooxazolidine-5-carboxylic acid with primary and secondary amines while preserving the C5 stereocenter and preventing cyclic carbamate degradation.
Mechanistic Insights & Causality
The coupling of (R)-2-oxooxazolidine-5-carboxylic acid with amines presents unique synthetic challenges compared to standard peptide synthesis. As a Senior Application Scientist, it is critical to understand the dual vulnerabilities of this scaffold:
-
Risk of Decarboxylative Ring-Opening: The 2-oxooxazolidine ring is a cyclic carbamate. While generally stable under mild conditions, exposure to strong bases or highly nucleophilic unhindered amines at elevated temperatures can trigger a decarboxylative ring-opening cascade. This pathway yields undesired β -amino alcohol derivatives or, in the presence of specific nucleophiles, β -chalcogen amines 1.
-
C5 Epimerization (Racemization): The C5 proton is situated α to the carboxylic acid. Upon activation by a coupling reagent (forming an active ester), the acidity of this proton increases significantly. If the reaction is subjected to prolonged activation times or strong/excessive base, base-catalyzed enolization occurs, leading to the loss of the critical (R)-configuration.
Causality in Reagent Selection: To mitigate these risks, the protocol mandates the use of highly efficient coupling reagents (such as HATU or T3P) that ensure rapid consumption of the activated intermediate 2. Furthermore, strictly mild, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) must be utilized at ambient temperatures to suppress both ring-opening and enolization 3.
Reaction Pathway & Workflow Visualization
The following diagram illustrates the kinetic pathways during the coupling process, highlighting the narrow optimal window between successful stereoretentive coupling and degradation.
Reaction pathways for the amide coupling of (R)-2-oxooxazolidine-5-carboxylic acid.
Reagent Selection Matrix
The choice of coupling conditions dictates the purity and stereochemical integrity of the final product. The table below summarizes the quantitative and qualitative parameters for selecting the appropriate coupling system based on established pharmaceutical workflows 24.
| Coupling System | Preferred Base | Solvent | Typical Time | Yield Range | Epimerization Risk | Primary Advantage |
| HATU | DIPEA or NMM | DMF / DMSO | 2 - 10 h | 80 - 95% | Low | Extremely fast kinetics; ideal for sterically hindered amines. |
| EDC / HOBt | DIPEA | DMF / DCM | 12 - 18 h | 70 - 85% | Low-Medium | Water-soluble byproducts; highly cost-effective for scale-up. |
| T3P (50% in EtOAc) | TEA or DIPEA | EtOAc / DMF | 2 - 4 h | 75 - 90% | Very Low | Minimal epimerization; simple aqueous workup. |
Experimental Protocols
Protocol A: High-Efficiency HATU-Mediated Coupling (Discovery Scale)
Optimized for challenging or sterically hindered amines, ensuring rapid conversion before side reactions can occur.
Materials:
-
(R)-2-Oxooxazolidine-5-carboxylic acid (1.0 equiv, e.g., 0.12 mmol)
-
Target Amine (1.0 equiv, e.g., 0.12 mmol)
-
HATU (1.05 equiv, 0.126 mmol)
-
DIPEA (2.5 equiv, 0.30 mmol)
-
Anhydrous DMF (2.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL reaction vial and equip it with a magnetic stir bar. Purge the vial with inert gas (N₂ or Ar).
-
Dissolution: Add (R)-2-oxooxazolidine-5-carboxylic acid and the target amine to the vial. Inject anhydrous DMF (2.0 mL) and stir to achieve a homogenous solution.
-
Cooling: Submerge the vial in an ice-water bath (0 °C) for 5 minutes. Note: Cooling minimizes the initial exotherm upon base addition, protecting the stereocenter.
-
Activation: Add HATU (1.05 equiv) in one portion. Immediately follow with the dropwise addition of DIPEA (2.5 equiv) over 2 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 10 hours. Monitor reaction progression via LC-MS.
-
Quenching & Isolation: Once the acid is consumed, quench the reaction by adding 5 mL of cold distilled water. If the product precipitates, collect it via vacuum filtration and wash with cold water. Otherwise, extract the aqueous layer with Ethyl Acetate (3 × 5 mL), wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: T3P-Mediated Coupling (Scale-Up / Low Epimerization)
Propylphosphonic anhydride (T3P) acts as a mild coupling agent that significantly reduces the risk of C5 racemization and avoids the toxic byproducts associated with uronium reagents.
Materials:
-
(R)-2-Oxooxazolidine-5-carboxylic acid (1.5 equiv, e.g., 0.30 mmol)
-
Target Amine Hydrochloride (1.0 equiv, e.g., 0.20 mmol)
-
T3P (50% w/w in EtOAc) (1.5 equiv, 0.30 mmol)
-
Triethylamine (TEA) or DIPEA (3.0 equiv, 0.60 mmol)
-
Anhydrous DMF or EtOAc (3.0 mL)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, suspend the amine hydrochloride and (R)-2-oxooxazolidine-5-carboxylic acid in DMF (3.0 mL).
-
Neutralization: Add TEA (3.0 equiv) dropwise. Note: The excess base is required to neutralize the amine hydrochloride salt and facilitate the coupling.
-
Coupling: Add the T3P solution (1.5 equiv) dropwise at room temperature.
-
Propagation: Stir the mixture at room temperature for 2 to 4 hours.
-
Workup: Dilute the reaction with EtOAc (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (5 mL), 1M HCl (5 mL) [skip acid wash if the product contains basic amines], and brine (5 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Self-Validating System & Analytical Quality Control
To ensure the integrity of the protocol, the following self-validating analytical checks must be performed post-isolation:
-
Mass Spectrometry (LC-MS): Confirm the presence of the desired [M+H]+ or [M−H]− ion. Crucially, scan for a mass of [M+18] or [M−44] which indicates hydrolytic ring-opening or decarboxylation, respectively. If these are present, reduce the base equivalents in subsequent runs.
-
Chiral HPLC: Compare the retention time of the product against a racemic standard (synthesized using an achiral base/heat or starting from racemic acid). A threshold of >95% enantiomeric excess (ee) validates that the coupling conditions successfully prevented C5 epimerization.
-
¹H NMR Spectroscopy: Verify the structural integrity of the oxazolidinone ring. The characteristic signals for the C5 methine proton (typically a multiplet around 4.8–5.2 ppm) and the C4 methylene protons (typically around 3.5–4.0 ppm) must be intact and integrate correctly relative to the new amide substituents.
References
-
Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines Source: RSC Advances URL:[Link]
-
AMIDE COMPOUND (EP 3018123 A1) Source: European Patent Office / Googleapis URL:[Link]
- 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors (WO2021257418A1)
- 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors (T3P Coupling Example)
Sources
- 1. Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]
- 4. WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]
Application Note: Orthogonal Protecting Group Strategies for (R)-2-Oxooxazolidine-5-Carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Strategic Rationale
(R)-2-Oxooxazolidine-5-carboxylic acid is a highly versatile chiral building block utilized extensively in the synthesis of oxazolidinone-class therapeutics. This scaffold forms the core of critical active pharmaceutical ingredients (APIs), including the oral anticoagulant Rivaroxaban (a direct Factor Xa inhibitor) and advanced monoamine oxidase (MAO)-sparing antibacterial agents like PF-00422602 12.
To successfully incorporate this molecule into complex synthetic sequences—such as Buchwald-Hartwig N-arylations or C5-carboxamidation—chemists must navigate its dual reactivity. The molecule possesses two functional handles:
-
N3 Secondary Amine: Embedded within a cyclic carbamate.
-
C5 Carboxylic Acid: Prone to epimerization or decarboxylation under harsh conditions.
Because downstream functionalization often requires independent manipulation of these sites, establishing a robust, orthogonal protecting group strategy is a mandatory first step in process development 3.
Mechanistic Insights into Site-Selective Protection
The N3 Position: Overcoming Poor Nucleophilicity
Unlike standard aliphatic secondary amines, the nitrogen atom in the oxazolidinone ring is part of a cyclic carbamate. Its lone pair is heavily delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity (pKa ~ 11–12). Standard protection conditions (e.g., Boc₂O at room temperature) will result in near-zero conversion. Causality for Reagent Selection: To achieve N-acylation, one must either deprotonate the nitrogen using a strong base (e.g., NaH) or utilize a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the anhydride to form a highly electrophilic N-Boc-pyridinium intermediate, which forces the reaction forward even with the weakly nucleophilic oxazolidinone nitrogen 4.
The C5 Position: Avoiding Ring-Opening
The oxazolidinone ring is generally stable to acidic conditions but is highly susceptible to base-catalyzed hydrolysis (ring-opening of the cyclic carbamate). Causality for Reagent Selection: When protecting the C5 carboxylic acid, basic esterification (e.g., Alkyl halide + K₂CO₃) risks degrading the starting material. Therefore, acid-catalyzed Fischer esterification or thionyl chloride (SOCl₂)-mediated esterification is the optimal, self-preserving choice.
Orthogonal Protection Matrix
The following table summarizes the quantitative parameters and orthogonality of the most effective protecting groups for this scaffold.
Table 1: Orthogonal Protection Matrix for (R)-2-Oxooxazolidine-5-carboxylic acid
| Protecting Group | Target Site | Reagents Required | Cleavage Conditions | Orthogonality & Causality Notes |
| Boc (tert-Butoxycarbonyl) | N3 | Boc₂O, DMAP, Et₃N | TFA/DCM or HCl/Dioxane | Acid-labile. Highly orthogonal to basic saponification (C-OMe cleavage) and hydrogenolysis. |
| Cbz (Benzyloxycarbonyl) | N3 | Cbz-Cl, NaH, DMF | H₂, Pd/C | Hydrogenolysis-labile. Stable to mild acids and bases. Ideal if downstream targets are acid-sensitive. |
| Methyl Ester (-OMe) | C5 | MeOH, SOCl₂ (0 °C to RT) | LiOH, THF/H₂O (0 °C) | Base-labile. Perfectly orthogonal to N-Boc. Requires strict temperature control during cleavage to prevent ring opening 5. |
| Benzyl Ester (-OBn) | C5 | BnOH, EDC, DMAP | H₂, Pd/C | Hydrogenolysis-labile. Orthogonal to N-Boc, but cannot be used alongside N-Cbz without simultaneous global deprotection. |
Experimental Workflows and Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate quality can be verified before proceeding to the next synthetic step.
Protocol A: Synthesis of (R)-3-(tert-Butoxycarbonyl)-2-oxooxazolidine-5-carboxylic acid
Objective: Selective N-protection utilizing nucleophilic catalysis.
-
Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (R)-2-Oxooxazolidine-5-carboxylic acid (10.0 g, 76.3 mmol) and anhydrous THF (100 mL).
-
Catalyst & Base Addition: Add Triethylamine (11.7 mL, 84.0 mmol, 1.1 eq) and DMAP (0.93 g, 7.6 mmol, 0.1 eq). Stir for 10 minutes at room temperature.
-
Acylation: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (18.3 g, 84.0 mmol, 1.1 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours.
-
Workup: Quench the reaction with 1M HCl (50 mL) to neutralize DMAP and Et₃N. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation & QC:
-
TLC: Run in 10% MeOH/DCM. The product will show a higher Rf than the starting material and stain strongly with KMnO₄.
-
¹H NMR (CDCl₃): Confirm success by the appearance of a sharp 9H singlet at ~1.50 ppm corresponding to the tert-butyl group 6.
-
Protocol B: Synthesis of Methyl (R)-2-oxooxazolidine-5-carboxylate
Objective: Selective C-protection avoiding base-catalyzed ring opening.
-
Setup: In a 250 mL round-bottom flask, suspend (R)-2-Oxooxazolidine-5-carboxylic acid (10.0 g, 76.3 mmol) in anhydrous Methanol (120 mL). Cool the suspension to 0 °C using an ice-water bath.
-
In-situ Acid Generation: Slowly add Thionyl Chloride (SOCl₂) (6.6 mL, 91.5 mmol, 1.2 eq) dropwise over 20 minutes. Caution: Exothermic reaction with vigorous evolution of SO₂ and HCl gases. Perform in a well-ventilated fume hood.
-
Esterification: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The suspension will gradually turn into a clear solution as the ester forms.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and residual HCl. Redissolve the crude oil in DCM (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to remove unreacted acid. Dry the organic layer over MgSO₄ and evaporate to yield the product as a white solid.
-
Self-Validation & QC:
-
LC-MS: Look for the [M+H]⁺ peak at m/z 146.1 (a +14 Da shift from the starting material).
-
¹H NMR (CDCl₃): Confirm the presence of a 3H singlet at ~3.82 ppm (methyl ester protons).
-
Pathway Visualization
The following diagram maps the logical relationship between the starting material, the orthogonal protection steps, and the subsequent selective deprotection pathways used in advanced API synthesis.
Caption: Orthogonal protection and functionalization workflow for oxazolidinone derivatives.
References
- Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4- (1-oxotetrahydrothiopyran-4-yl)phenyl]-2- oxooxazolidine-5-carboxylic acid amide (PF-00422602)
- Current Updates on Oxazolidinone and Its Significance PMC / National Institutes of Health URL
- Copper Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban ResearchGate URL
- Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents Taylor & Francis URL
- Oxazolidinone antibiotics - European Patent Office - EP 2915813 B1 Google Patents / Googleapis URL
- CA3142998A1 - Pyrazine carbamates and their use as glun2b receptor modulators Google Patents URL
Sources
- 1. Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4- (1-oxotetrahydrothiopyran-4-yl)phenyl]-2- oxooxazolidine-5-carboxylic acid amide (PF-00422602), a new lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA3142998A1 - Pyrazine carbamates and their use as glun2b receptor modulators - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
Catalytic Applications of Oxazolidinone Scaffolds in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Oxazolidinone Ring in Asymmetric Catalysis
The oxazolidinone framework has become a cornerstone in modern asymmetric synthesis, providing a rigid and predictable chiral environment for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] These heterocyclic compounds, particularly the N-acylated derivatives, function as powerful chiral auxiliaries. The seminal work by David A. Evans demonstrated their exceptional ability to direct the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds.[2] This stereocontrol is primarily achieved through steric hindrance, where the substituent on the chiral auxiliary effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered side. This principle has been instrumental in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents.[3]
While the broader class of oxazolidinones, typically derived from readily available amino alcohols, is well-documented, this guide focuses on derivatives of the chiral building block, (R)-2-Oxooxazolidine-5-carboxylic acid . This molecule offers a unique scaffold where the chirality is centered adjacent to a versatile carboxylic acid handle, presenting distinct opportunities for the design of novel chiral auxiliaries and ligands.
Core Concept: From (R)-2-Oxooxazolidine-5-carboxylic Acid to Catalytically Active Derivatives
The synthetic utility of (R)-2-Oxooxazolidine-5-carboxylic acid lies in the strategic modification of its carboxyl group. This functional group serves as a key anchor point for the attachment of various molecular fragments that can then participate in or influence a catalytic cycle. The rigid oxazolidinone ring system provides a stable chiral backbone, ensuring the effective transfer of stereochemical information during a reaction.
Caption: Key stages in an oxazolidinone-controlled asymmetric aldol reaction.
Protocol 1: Asymmetric Aldol Reaction of an N-Acyl (R)-2-Oxooxazolidine-5-carboxamide Derivative
This protocol outlines a general procedure for the diastereoselective aldol reaction using a hypothetical N-acyl derivative of (R)-2-Oxooxazolidine-5-carboxylic acid.
Materials:
-
N-Propanoyl-(R)-2-oxooxazolidine-5-carboxamide (1.0 eq)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-propanoyl-(R)-2-oxooxazolidine-5-carboxamide in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Bu₂BOTf, followed by the dropwise addition of Et₃N.
-
Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction at 0 °C by adding phosphate buffer, followed by methanol and hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude aldol adduct.
-
Purify the product by flash column chromatography.
Application in Asymmetric Alkylation
Derivatives of (R)-2-Oxooxazolidine-5-carboxylic acid can also serve as effective chiral auxiliaries in asymmetric alkylation reactions. The N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The stereochemistry of the newly formed stereocenter is dictated by the steric influence of the oxazolidinone auxiliary.
Protocol 2: Asymmetric Alkylation of an N-Acyl (R)-2-Oxooxazolidine-5-carboxamide
Materials:
-
N-Propanoyl-(R)-2-oxooxazolidine-5-carboxamide (1.0 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under argon, dissolve the N-propanoyl-(R)-2-oxooxazolidine-5-carboxamide in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add NaHMDS dropwise and stir for 30 minutes to generate the sodium enolate.
-
Add the alkyl halide to the solution.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product via flash chromatography.
Cleavage of the Chiral Auxiliary
A critical step in the utility of chiral auxiliaries is their efficient removal to unveil the desired chiral product, while ideally allowing for the recovery and recycling of the auxiliary itself. Various methods exist for the cleavage of the N-acyl bond.
Protocol 3: Reductive Cleavage with Lithium Borohydride
This protocol yields the chiral alcohol.
Materials:
-
Oxazolidinone adduct (from aldol or alkylation reaction) (1.0 eq)
-
Lithium borohydride (LiBH₄) (2.0 eq)
-
Anhydrous diethyl ether
-
Water
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the oxazolidinone adduct in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add LiBH₄ to the solution.
-
Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Add 1 M NaOH and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
The crude product can be purified by chromatography. The chiral auxiliary can also be recovered from the aqueous layer after acidification and extraction.
Data Summary
The following table summarizes typical results that can be expected when using oxazolidinone-based chiral auxiliaries in asymmetric synthesis. Note that specific results for derivatives of (R)-2-Oxooxazolidine-5-carboxylic acid are not widely reported and these values are representative of the general class of compounds.
| Reaction Type | Electrophile/Substrate | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (ee) |
| Asymmetric Aldol | Aromatic Aldehydes | >95:5 | >99% |
| Aliphatic Aldehydes | >90:10 | >98% | |
| Asymmetric Alkylation | Benzyl Bromide | >98:2 | >99% |
| Methyl Iodide | >95:5 | >99% |
Conclusion and Future Outlook
Derivatives of (R)-2-Oxooxazolidine-5-carboxylic acid represent a promising, yet underexplored, class of chiral controllers for asymmetric synthesis. The principles established for the well-known Evans-type auxiliaries provide a solid foundation for the development of new catalytic applications based on this unique chiral scaffold. The presence of the C5-carboxylic acid functionality offers a versatile handle for creating a diverse library of derivatives, potentially leading to novel ligands for metal-catalyzed processes or auxiliaries with fine-tuned steric and electronic properties. Further research into the synthesis and catalytic applications of these specific derivatives is warranted and holds the potential to expand the toolkit of synthetic chemists in the pursuit of enantiomerically pure molecules.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Ager, D. J., et al. (1996). 2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Palomo, C., et al. (2004). N-Acyl-2-oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. European Journal of Organic Chemistry, 2004(20), 4171-4190.
- Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 98(7), 2405-2494.
- Evans, D. A. (1988). Stereoselective organic reactions: catalysts for the formation of C-C bonds. Angewandte Chemie International Edition in English, 27(9), 1137-1152.
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
- Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
-
Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. The Journal of Organic Chemistry. Available at: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]
Sources
- 1. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
3.[2][3] Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions of (R)-2-Oxooxazolidine-5-carboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the yield and purity of amide coupling reactions involving (R)-2-Oxooxazolidine-5-carboxylic acid. As a chiral building block, this compound presents unique challenges and opportunities in the synthesis of complex molecules. This resource will help you navigate these complexities and achieve optimal results in your experiments.
I. Understanding the Unique Chemistry of (R)-2-Oxooxazolidine-5-carboxylic Acid in Amide Coupling
(R)-2-Oxooxazolidine-5-carboxylic acid is a valuable chiral synthon in medicinal chemistry. Its rigid, five-membered heterocyclic structure can impart favorable conformational constraints on the final molecule. However, the presence of the oxazolidinone ring and the stereocenter at the 5-position requires careful consideration during amide bond formation to prevent side reactions and maintain stereochemical integrity.
The key challenges associated with the coupling of this molecule include:
-
Potential for Racemization: The chiral center at the C5 position is susceptible to epimerization under certain reaction conditions, particularly with prolonged exposure to strong bases or high temperatures.
-
Ring Stability: The oxazolidinone ring can be sensitive to certain nucleophiles and reaction conditions, potentially leading to ring-opening side products.
-
Reactivity of the Carboxylic Acid: The electronic nature of the oxazolidinone ring can influence the reactivity of the carboxylic acid, necessitating the selection of appropriate coupling reagents for efficient activation.
This guide will address these challenges in a practical, question-and-answer format to help you troubleshoot and optimize your coupling reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of (R)-2-Oxooxazolidine-5-carboxylic acid with amines.
A. Low or No Product Formation
Question: I am not seeing any formation of my desired amide product. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
1. Inefficient Carboxylic Acid Activation:
-
The Problem: The carboxylic acid must be converted into a more reactive species (an active ester, acid chloride, or anhydride) to react with the amine. If this activation step is inefficient, the reaction will not proceed.
-
Solutions:
-
Switch to a More Powerful Coupling Reagent: If you are using a milder coupling reagent like a carbodiimide (e.g., EDC, DCC) without additives, consider switching to a more potent phosphonium salt (e.g., PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU). These reagents are often more effective for less reactive carboxylic acids.[1]
-
Pre-activation: Allow the (R)-2-Oxooxazolidine-5-carboxylic acid to react with the coupling reagent and any additives (like HOBt or HOAt) for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active intermediate.
-
Acid Chloride Formation: For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be a robust strategy. However, this adds an extra step to your synthesis.
-
2. Poor Nucleophilicity of the Amine:
-
The Problem: Sterically hindered or electron-deficient amines are poor nucleophiles and may react sluggishly.
-
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of reaction. However, be cautious, as higher temperatures can also increase the risk of racemization and decomposition of the oxazolidinone ring.
-
Use a Stronger, Non-Nucleophilic Base: If you are using a base like triethylamine (TEA), switching to a more hindered base such as N,N-diisopropylethylamine (DIPEA) can be beneficial. DIPEA is less likely to compete with your desired amine as a nucleophile.
-
Increase Reagent Equivalents: Using a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent can help drive the reaction to completion.
-
3. Solubility Issues:
-
The Problem: If any of the reactants or intermediates are not fully dissolved, the reaction will be slow or incomplete.
-
Solutions:
-
Choose an Appropriate Solvent: For polar reactants, a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary to ensure complete dissolution. For less polar systems, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Sonication: Briefly sonicating the reaction mixture can help to dissolve stubborn starting materials.
-
B. Presence of Side Products
Question: My reaction is producing significant impurities alongside my desired product. What are these side products and how can I minimize them?
Answer:
The formation of side products can complicate purification and reduce your overall yield. Understanding the common side reactions is the first step to mitigating them.
1. Racemization/Epimerization:
-
The Problem: The stereochemical integrity of the C5 chiral center is crucial. Under basic conditions or at elevated temperatures, the proton at the C5 position can be abstracted, leading to a loss of stereochemistry.[2][3][4]
-
Solutions:
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at minimizing racemization when used in conjunction with carbodiimide coupling reagents.[1]
-
Maintain Low Temperatures: Perform the reaction at 0 °C or room temperature whenever possible. Avoid prolonged heating.
-
Choose the Right Base: Use a hindered, non-nucleophilic base like DIPEA, and use the minimum amount necessary to neutralize any acid salts and facilitate the reaction.
-
2. Ring-Opening of the Oxazolidinone:
-
The Problem: The oxazolidinone ring, while generally stable, can be susceptible to cleavage under harsh conditions, particularly with strong nucleophiles or bases.[5][6][7]
-
Solutions:
-
Avoid Strong Nucleophiles: Be mindful of the nucleophilicity of your amine. If you suspect ring-opening is an issue, consider protecting the amine and deprotecting it after the coupling reaction.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Control Basicity: Use the minimum required amount of a non-nucleophilic base.
-
3. N-Acylurea Formation (with Carbodiimides):
-
The Problem: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Solutions:
-
Add HOBt or HOAt: These additives react with the O-acylisourea to form an active ester, which is less prone to this rearrangement.
-
Purification: N-acylurea byproducts can often be removed by column chromatography.
-
C. Difficult Purification
Question: I am having trouble purifying my final product. What are some effective purification strategies?
Answer:
Purification of polar, amide-containing compounds can be challenging. A combination of techniques may be necessary.
1. Water-Soluble Byproducts:
-
The Problem: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, or the urea from EDC) can complicate the workup.
-
Solutions:
-
Aqueous Workup: If using water-soluble reagents like EDC-HCl, a simple aqueous wash can remove the urea byproduct.
-
Filtration: The urea byproduct from DCC is often insoluble in common organic solvents and can be removed by filtration.
-
Acid-Base Extraction: The acidic nature of the unreacted (R)-2-Oxooxazolidine-5-carboxylic acid allows for its removal by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[8]
-
2. Co-eluting Impurities:
-
The Problem: Impurities with similar polarity to your product can be difficult to separate by column chromatography.
-
Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation. Adding a small amount of a modifier, like triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape and resolution.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity material.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best all-around coupling reagent for (R)-2-Oxooxazolidine-5-carboxylic acid?
A1: There is no single "best" reagent, as the optimal choice depends on the specific amine you are using. However, for a good balance of reactivity and low risk of racemization, a uronium/aminium salt like HATU in the presence of a non-nucleophilic base like DIPEA is an excellent starting point for many applications. For simpler, less sterically hindered amines, EDC/HOBt can be a cost-effective and efficient option.
Q2: How can I monitor the progress of my coupling reaction?
A2: The two most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to visualize the consumption of your starting materials and the formation of your product. Staining with a suitable reagent (e.g., potassium permanganate or ninhydrin if your amine is primary) can help to visualize the spots.
-
LC-MS: This technique provides more detailed information, allowing you to monitor the disappearance of starting material peaks and the appearance of the product peak with its corresponding mass-to-charge ratio. This is particularly useful for confirming the identity of your product and detecting any side products.
Q3: At what temperature should I run my coupling reaction?
A3: It is generally recommended to start your reaction at 0 °C and allow it to slowly warm to room temperature. This helps to control the initial exotherm of the reaction and minimize potential side reactions, including racemization. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, but you should carefully monitor for the formation of impurities.
Q4: How do I choose the right solvent for my reaction?
A4: The ideal solvent should dissolve all reactants and be inert to the reaction conditions.
-
Dichloromethane (DCM): A good general-purpose solvent for many coupling reactions.
-
N,N-Dimethylformamide (DMF): A more polar aprotic solvent that is excellent for dissolving polar starting materials and products. Be sure to use a high-purity, anhydrous grade of DMF.
-
Tetrahydrofuran (THF): Another common aprotic solvent.
-
Acetonitrile (ACN): Can also be a suitable solvent for some coupling reactions.
Q5: Is it necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)?
A5: While not always strictly necessary, performing the reaction under an inert atmosphere is good practice, especially if your starting materials or reagents are sensitive to moisture or air. Anhydrous conditions are particularly important when using moisture-sensitive coupling reagents.
IV. Data and Protocols
A. Coupling Reagent Selection Guide
The following table provides a summary of common coupling reagents and their suitability for reactions with (R)-2-Oxooxazolidine-5-carboxylic acid.
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| EDC (or DCC) | HOBt or HOAt | DIPEA or TEA | Cost-effective, readily available.[1] | Can lead to N-acylurea byproducts, may be less effective for hindered substrates. |
| HATU (or HBTU) | None required | DIPEA | High reactivity, low racemization.[1] | More expensive than carbodiimides. |
| PyBOP | None required | DIPEA | High reactivity, good for sterically hindered amines. | Can be more expensive. |
| SOCl₂ (via acid chloride) | None | Pyridine or TEA | Highly reactive, drives difficult couplings to completion. | Harsh conditions, generates HCl, requires an extra step. |
B. Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
To a solution of (R)-2-Oxooxazolidine-5-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM, add the amine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for HATU Coupling
-
To a solution of (R)-2-Oxooxazolidine-5-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Add DIPEA (2.0-3.0 eq.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Visualizations
A. Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
B. Common Side Reactions and Mitigation Strategies
Caption: Common side reactions and their mitigation strategies.
VI. References
-
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]
-
Clayden, J., et al. (2012). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry.
-
Abdel-Magid, A. F., et al. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters.
-
Ziegler, T. (n.d.). Synthesis of amides from carboxylic acids and derivatives thereof. Science of Synthesis.
-
Clayden, J., et al. (2012). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Request PDF.
-
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone Structure–Activity Relationships Leading to Linezolid. Angewandte Chemie International Edition.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides.
-
Kassir, S., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
-
Fluorochem. (n.d.). (S)-2-oxooxazolidine-5-carboxylic acid.
-
AChemBlock. (n.d.). (R)-2-Oxooxazolidine-5-carboxylic acid.
-
Shell. (1941). Process for purification of carboxylic acids. Google Patents.
-
Kataoka, M., & Hakamata, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
-
Van Rossum, A. J., et al. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA). Biomonitoring Methods.
-
Chen, Y.-K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
-
The Upjohn Company. (1993). Process for purification of carboxylic acids. Google Patents.
-
Bîcu, E., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
-
Ethyl Corporation. (1993). Racemization process for an optically active carboxylic acid or ester thereof. Google Patents.
-
Lynch, I. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
-
BenchChem. (2025). Stability of 2-aminothiazole-4-carboxylic acid in acidic and basic conditions.
-
Kay, C., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.
-
Bower, J. F., et al. (2022). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
-
Gist-Brocades, N. V. (1990). Racemization of a carboxylic acid. Google Patents.
-
BenchChem. (n.d.). 2-Oxo-1,3-thiazolidine-5-carboxylic acid.
-
Riela, S., et al. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI.
-
AChemBlock. (n.d.). (R)-2-Oxooxazolidine-5-carboxylic acid. Sigma-Aldrich.
-
Nagao, Y., et al. (1985). Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Journal of the Chemical Society, Perkin Transactions 1.
-
Goti, A., et al. (2021). Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents [patents.google.com]
- 3. EP0402104A2 - Racemization of a carboxylic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-2-Oxooxazolidine-5-carboxylic Acid Aqueous Solubility
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently observe researchers struggling with the aqueous solubility of highly polar, yet stubbornly insoluble chiral building blocks like (R)-2-Oxooxazolidine-5-carboxylic acid .
This guide moves beyond basic "add more solvent" advice. Here, we deconstruct the thermodynamic barriers to dissolution and provide field-validated, self-correcting protocols to ensure your drug development assays and chemical syntheses remain robust and reproducible.
Physicochemical Profiling
To troubleshoot solubility, we must first understand the molecular forces at play. Below is a summary of the quantitative data defining the solubility behavior of (R)-2-Oxooxazolidine-5-carboxylic acid.
| Property | Value | Mechanistic Implication for Solubility |
| Molecular Weight | 131.09 g/mol | Low molecular weight theoretically favors aqueous solvation, provided the crystal lattice energy is overcome. |
| pKa (Carboxylic Acid) | ~4.0 | Dictates pH-dependent solubility. The molecule is uncharged at pH < 4 and fully ionized at pH > 6. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Forms rigid intermolecular networks, resisting endothermic dissolution in cold or neutral water. |
| Hydrogen Bond Acceptors | 4 (C=O, C=O, ring-O, OH) | High propensity for self-association and dimerization in non-polar or acidic media. |
Thermodynamic Pathways of Dissolution
Thermodynamic and kinetic pathways for the dissolution of (R)-2-Oxooxazolidine-5-carboxylic acid.
FAQs & Troubleshooting Guide
Q1: Why does my compound crash out of solution when added directly to pure, unbuffered water? A1: The compound possesses both an oxazolidinone ring and a carboxylic acid moiety. In the solid state, these functional groups engage in extensive intermolecular hydrogen bonding (N-H to C=O), creating a highly stable crystal lattice 1. When added to pure water, the initial partial dissolution of the acid lowers the microenvironmental pH below its pKa (approx. 4.0) 2. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the molecule remains predominantly in its uncharged, protonated form. Without the ion-dipole interactions provided by a deprotonated carboxylate, the thermodynamic penalty of breaking the crystal lattice exceeds the water's solvation energy, resulting in precipitation.
Q2: How can I prepare a highly concentrated stock solution (>50 mM) for in vitro biological assays? A2: To achieve concentrations >50 mM, you must bypass the lattice energy barrier. This is accomplished via two field-proven methods:
-
pH-Driven Solubilization: Titrate the aqueous suspension with a strong base (e.g., 1M NaOH) to raise the pH to ~7.0-7.4. This fully deprotonates the carboxylic acid into a highly water-soluble carboxylate anion, drastically increasing solubility 3.
-
Co-Solvent Disruption: Dissolve the compound in 100% DMSO first. DMSO acts as a strong hydrogen-bond acceptor, rapidly disrupting the oxazolidinone-carboxylic acid lattice 1. This stock can then be diluted into aqueous assay buffers.
Q3: Does the stereochemistry ((R) vs (S)) affect the aqueous solubility? A3: In an achiral environment like pure water, the enantiopure (R)- and (S)-forms possess identical physicochemical properties, including solubility and pKa. However, if you accidentally utilize a racemic mixture (a 1:1 mixture of R and S), the solubility will likely differ from the enantiopure form. Racemates often form a distinct crystalline lattice (a racemic compound) which typically has a higher lattice energy, a higher melting point, and consequently, a lower aqueous solubility.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual cues are embedded within the steps to confirm that the underlying chemical mechanisms are functioning as intended.
Protocol 1: pH-Adjusted Aqueous Solubilization
Recommended for in vivo dosing or cell-based assays sensitive to organic solvents.
-
Objective: Prepare a 50 mM aqueous stock solution at physiological pH (7.4).
-
Weighing: Accurately weigh 65.5 mg of (R)-2-Oxooxazolidine-5-carboxylic acid into a clean 15 mL conical tube.
-
Initial Suspension: Add 8.0 mL of ultra-pure water (Milli-Q). Vortex vigorously for 30 seconds.
-
Causality Check (Self-Validation): The solution will appear as a cloudy, opaque white suspension. This confirms the pH is acidic and the compound is fully protonated, resisting dissolution.
-
-
Titration: Dropwise, add 1.0 M NaOH (approx. 400-500 µL total) while continuously vortexing or stirring.
-
Visual Validation: Monitor the optical clarity. The suspension will rapidly begin to clear as the pH crosses 5.5 and the highly soluble carboxylate salt forms 2.
-
pH Verification: Once the solution is 100% optically clear, verify the pH using a calibrated micro-probe. Adjust to exactly pH 7.2 - 7.4 using dilute HCl or NaOH as necessary.
-
Volume Adjustment: Bring the final volume to exactly 10.0 mL with ultra-pure water. Filter sterilize (0.22 µm) if required.
Protocol 2: Co-Solvent Stock Preparation
Recommended for high-throughput screening (HTS) and biochemical assays.
-
Objective: Prepare a 500 mM master stock in DMSO for subsequent aqueous dilution.
-
Weighing: Weigh 131.1 mg of the compound into a 2.0 mL microcentrifuge tube.
-
Solvation: Add 2.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Sonicate the tube in a water bath at room temperature for 2-3 minutes.
-
Causality Check (Self-Validation): DMSO disrupts the polymer-like hydrogen bonding networks of the oxazolidinone ring, facilitating rapid endothermic dissolution without the need for pH adjustment 1. The solution must become optically clear with zero particulate matter.
-
-
Aqueous Dilution (Critical Step): When diluting this stock into aqueous assay buffers, ensure the receiving buffer (e.g., 50 mM HEPES or PBS) has sufficient buffering capacity. If the buffer is too weak, the acidic proton of the compound will cause a localized pH drop upon dilution, triggering rapid reprecipitation.
References
- Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide Source: ACS Organic & Inorganic Au / PubMed Central URL
- Carboxylic Acid Structure and Chemistry: Part 2 Source: Auburn University URL
- Acidity of Carboxylic Acids | OpenOChem Learn Source: OpenOChem URL
Sources
Technical Support Center: Synthesis & Thermal Optimization of (R)-2-Oxooxazolidine-5-carboxylic Acid
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of (R)-2-Oxooxazolidine-5-carboxylic acid —a critical chiral intermediate in the production of oxazolidinone-class antibacterial agents (e.g., Linezolid, Tedizolid) and anticoagulants (e.g., Rivaroxaban) .
This portal bypasses generic procedures to focus strictly on mechanistic causality and thermal dynamics . Below, you will find diagnostic troubleshooting guides, quantitative optimization data, and self-validating protocols designed to prevent stereocenter racemization and ring-degradation.
Mechanistic Causality: Why Thermal Control Dictates Yield and Chirality
The oxazolidinone core is highly sensitive to thermal and pH deviations during its construction and functionalization. We focus on the two primary industrial routes for synthesizing the C-5 carboxylic acid:
Route A: TEMPO/NaClO Oxidation of (R)-5-(hydroxymethyl)-2-oxazolidinone
The oxidation of the primary alcohol to a carboxylic acid is highly exothermic. The stereocenter at C-5 contains a proton that is alpha to the newly formed carboxylate and adjacent to the ring oxygen. If the internal temperature exceeds 5 °C in the required mildly basic buffer (pH 9.0), base-catalyzed enolization occurs, scrambling the (R)-stereocenter. Furthermore, elevated temperatures allow hypochlorous acid to non-selectively attack the oxazolidinone nitrogen, leading to N-chlorination and irreversible ring fragmentation .
Fig 1: Temperature-dependent mechanistic bifurcation in TEMPO-mediated oxazolidinone oxidation.
Route B: Triphosgene Cyclization of D-Isoserine
When building the ring from the chiral pool (D-isoserine), triphosgene is used as a phosgene equivalent in a biphasic system. The thermal gradient is the sole controller of the phosgene release rate. If the temperature is too low (<0 °C), triphosgene accumulates unreacted, creating a severe risk of delayed exothermic runaway. If the temperature exceeds 15 °C prematurely, phosgene gas escapes the organic phase and is rapidly hydrolyzed by the aqueous base, leaving the amine uncyclized and stalling the reaction .
Fig 2: Thermal optimization logic for D-isoserine cyclization using triphosgene.
Troubleshooting Guides & FAQs
Q1: Why does my product show significant racemization (low ee) after the TEMPO oxidation step? A: Racemization at the C-5 position is a direct consequence of thermal mismanagement. The proton alpha to the newly formed carboxylic acid is weakly acidic. If the internal temperature exceeds 10 °C in the presence of the pH 9.0 buffer, base-catalyzed enolization occurs, scrambling the (R)-stereocenter. Ensure your jacket temperature is set to -5 °C to maintain an internal temperature of 0–5 °C during the exothermic NaClO addition.
Q2: I am seeing a large amount of acyclic amino acid byproduct during the triphosgene cyclization. What went wrong? A: Acyclic byproducts result from premature hydrolysis of the carbamoyl chloride intermediate. This happens when biphasic mixing is inadequate or the temperature exceeds 15 °C, causing phosgene to partition too heavily into the aqueous phase where it is destroyed by the base, leaving the amine uncyclized. Increase agitation to >400 RPM and strictly maintain the thermal gradient (0 °C addition, 15 °C maturation).
Q3: During TEMPO oxidation, the reaction stalls at the aldehyde intermediate. Should I increase the temperature? A: No. Increasing the temperature will cause ring-opening. The stall is likely due to a drop in active oxidant or pH. Check the pH; if it has dropped below 8.5, the hypochlorite is converting to hypochlorous acid, which is ineffective for the secondary oxidation step. Re-adjust the pH to 9.0 using NaHCO₃ and add a catalytic spike (0.05 eq) of NaClO₂.
Quantitative Optimization Data
Table 1: Temperature vs. Yield/ee for TEMPO Oxidation
| Internal Temp Range | Isolated Yield (%) | Enantiomeric Excess (ee %) | Primary Impurity Profile |
| -5 to 0 °C | 65% | >99% | Unreacted aldehyde intermediate (stalled) |
| 0 to 5 °C | 92% | >99% | Trace ring-opened byproduct |
| 10 to 15 °C | 55% | 85% | Significant ring-opened acyclic amino acid |
| > 20 °C | <20% | <50% | Complete degradation / Racemization |
Table 2: Thermal Gradient Optimization for Triphosgene Cyclization
| Addition Temp | Maturation Temp | Yield (%) | Phosgene Escape Risk | Mechanistic Outcome |
| -10 °C | 0 °C | 45% | Low | Reagent accumulation; incomplete conversion |
| 0 °C | 15 °C | 88% | Low | Optimal dissolution and cyclization |
| 10 °C | 25 °C | 50% | High | Rapid reagent loss; base hydrolysis of phosgene |
Self-Validating Experimental Protocols
To guarantee E-E-A-T standards, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Protocol A: Optimized TEMPO-Catalyzed Oxidation
Objective: Convert (R)-5-(hydroxymethyl)-2-oxazolidinone to the target carboxylic acid without racemization.
-
System Initialization: Charge a jacketed reactor with (R)-5-(hydroxymethyl)-2-oxazolidinone (1.0 eq), TEMPO (0.02 eq), and NaBr (0.1 eq) in a 1:1 mixture of Dichloromethane (DCM) and Water.
-
Thermal & pH Equilibration: Cool the biphasic mixture to an internal temperature of 2 °C. Adjust the aqueous phase to pH 9.0 using 0.5 M NaHCO₃.
-
Oxidant Addition: Begin dropwise addition of 10-15% aqueous NaClO (2.2 eq).
-
Self-Validation Check 1 (Thermal): Monitor the internal temperature continuously. If T > 5 °C, the cooling capacity is overwhelmed. Pause addition automatically. The reaction must validate its own cooling capacity (returning to <3 °C) before resuming.
-
-
Maturation: Stir for 2 hours at 0–5 °C.
-
Self-Validation Check 2 (Chemical): Spot the organic phase on KI-starch paper. A persistent blue-black color indicates sufficient active oxidant. If negative, the reaction is starved; add 0.05 eq NaClO.
-
-
Quench & Isolation: Quench excess oxidant with 10% aqueous Na₂S₂O₃ until KI-starch paper reads negative. Acidify the aqueous layer to pH 2.0 with 2M HCl to precipitate the (R)-2-Oxooxazolidine-5-carboxylic acid. Filter and dry under vacuum.
Protocol B: Triphosgene Cyclization of D-Isoserine
Objective: Construct the oxazolidinone core directly from the chiral pool.
-
Aqueous Preparation: Dissolve D-isoserine (1.0 eq) in 1M NaOH (2.0 eq). Cool the solution to exactly 0 °C.
-
Organic Preparation: Dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Biphasic Addition: Add the triphosgene solution dropwise to the aqueous amine over 1 hour under vigorous stirring (>400 RPM).
-
Self-Validation Check 1 (pH Control): The pH will drop as HCl is generated. Co-add 2M NaOH via an autotitrator to maintain pH 8.0–8.5. If pH drops below 7.5, pause triphosgene addition. The system is losing the basicity required to maintain amine nucleophilicity. Adjust pH back to 8.5 before proceeding.
-
-
Thermal Gradient Maturation: Once addition is complete, slowly ramp the jacket temperature to warm the internal mixture to 15 °C over 60 minutes.
-
Self-Validation Check 2 (Gas Evolution): Observe the bubbler. Controlled, steady gas evolution indicates proper phosgene utilization. Vigorous bubbling indicates thermal runaway and reagent loss.
-
-
Isolation: Separate the layers. Discard the toluene layer. Acidify the aqueous layer to pH 1.5 using concentrated HCl to precipitate the product. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
References
-
Poel, T.-J., et al. "Antibacterial Oxazolidinones Possessing a Novel C-5 Side Chain. (5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic Acid Amide (PF-00422602), a New Lead Compound." Journal of Medicinal Chemistry, 2007.[Link]
-
Li, Y., et al. "Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams." The Journal of Organic Chemistry, 2025.[Link]
-
Shaw, K. J., et al. "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences, 2011.[Link]
stability of (R)-2-Oxooxazolidine-5-carboxylic acid under acidic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for (R)-2-Oxooxazolidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this important chiral building block, with a specific focus on its stability under acidic conditions. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. We focus on a problem-solution format, explaining the causality behind each recommendation.
Issue 1: Significant Product Loss or Inconsistent Yields During Acidic Workup or Purification
Question: I am performing a reaction where (R)-2-Oxooxazolidine-5-carboxylic acid is either a reactant or a product. During the acidic workup (e.g., pH adjustment to ~2-3 with HCl), I'm experiencing a significant loss of my compound, as confirmed by HPLC analysis of the crude material. What is happening and how can I prevent this?
Answer:
Plausibility Check & Underlying Cause: Rapid degradation under strongly acidic conditions is highly plausible. The core structure of your molecule contains an oxazolidinone ring, which is essentially a cyclic carbamate. This functional group is susceptible to acid-catalyzed hydrolysis.[1][2][3] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and initiating a ring-opening sequence. This ultimately cleaves the oxazolidinone ring to yield (R)-serine or a derivative thereof.
The rate of this hydrolysis is highly dependent on the strength of the acid, temperature, and duration of exposure. Using a strong mineral acid like HCl, especially at elevated temperatures or for prolonged periods, will accelerate this degradation.
Troubleshooting Workflow & Recommendations:
-
Modify Acidification Protocol:
-
Use a Weaker Acid: Instead of strong mineral acids (HCl, H₂SO₄), consider using a weaker organic acid like citric acid or acetic acid to adjust the pH. This will provide the necessary acidic environment while reducing the rate of hydrolysis.
-
Controlled Addition: Add the acid slowly, preferably at a low temperature (0-5 °C), while vigorously stirring and monitoring the pH in real-time. This prevents localized areas of very low pH.
-
-
Minimize Exposure Time:
-
Plan your workflow to ensure the compound is exposed to the acidic medium for the shortest possible time. Proceed immediately to the next step (e.g., extraction, crystallization) after the pH adjustment is complete.
-
-
Temperature Management:
-
Perform all acidic workups and extractions at reduced temperatures (ice bath, 0-5 °C). Chemical reaction rates, including degradation, typically decrease significantly at lower temperatures.
-
-
Solvent Choice for Extraction:
-
Use a highly efficient extraction solvent (e.g., ethyl acetate, dichloromethane) to quickly remove the product from the acidic aqueous phase. Perform multiple extractions with smaller volumes of solvent to maximize recovery.
-
Issue 2: Appearance of a New, More Polar Peak in HPLC Analysis During a Stability Study
Question: I am conducting a stability study of (R)-2-Oxooxazolidine-5-carboxylic acid in an acidic buffer (pH 3). Over time, I observe a decrease in the parent peak area and the concurrent growth of a new, earlier-eluting (more polar) peak in my reversed-phase HPLC chromatogram. How can I confirm the identity of this new peak and validate my stability-indicating method?
Answer:
Plausibility Check & Underlying Cause: This observation is a classic indicator of degradation. In a reversed-phase HPLC system, earlier elution times typically correspond to more polar compounds. The suspected acid-catalyzed hydrolysis of the oxazolidinone ring would produce (R)-serine. Serine, with its free amino and hydroxyl groups, is significantly more polar than the parent molecule and would be expected to elute earlier.
Troubleshooting Workflow & Recommendations:
-
Peak Identification & Confirmation:
-
Co-injection: The most straightforward method is to co-inject your degraded sample with an authentic standard of (R)-serine. If the new peak's retention time matches that of the (R)-serine standard and the peak shape remains symmetrical, this provides strong evidence of its identity.
-
LC-MS Analysis: For definitive structural confirmation, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the degradation product ((R)-serine, M.W. 105.09 g/mol ) should be readily identifiable.
-
Forced Degradation: Intentionally degrade a sample of (R)-2-Oxooxazolidine-5-carboxylic acid under harsher acidic conditions (e.g., 1 M HCl at 60°C) to generate a higher concentration of the degradant.[4] This will provide a more concentrated sample for characterization by NMR or LC-MS.
-
-
Validation of Stability-Indicating Method:
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound and the degradant at various time points. The UV spectra across an entire peak should be consistent, indicating that the peak is not co-eluting with other impurities.
-
Resolution: Ensure your HPLC method provides baseline resolution (Rs > 2) between the parent peak and the primary degradant peak. This is crucial for accurate quantification. If resolution is poor, method optimization (e.g., adjusting mobile phase pH, gradient slope, or column chemistry) is necessary.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (R)-2-Oxooxazolidine-5-carboxylic acid under acidic conditions? A1: The primary degradation pathway is acid-catalyzed hydrolysis of the endocyclic carbamate bond. This leads to the opening of the oxazolidinone ring to form the corresponding β-amino acid, (R)-serine.[1][2][3]
Q2: What factors have the most significant impact on the rate of acid-catalyzed degradation? A2: The three primary factors are:
-
pH: The lower the pH (i.e., higher the acid concentration), the faster the rate of hydrolysis.
-
Temperature: Increasing the temperature will significantly accelerate the degradation rate.
-
Presence of Water: Water is a necessary reactant for the hydrolysis to occur.
Q3: How should I prepare and store stock solutions of this compound for experimental use? A3: For maximum stability, stock solutions should be prepared in aprotic organic solvents like DMSO or DMF and stored at low temperatures (-20°C or -80°C). If aqueous or protic solvent solutions are required, they should be prepared fresh before use. If an acidic buffer is necessary, use the highest acceptable pH and store the solution at 2-8°C for the shortest duration possible.
Q4: Are there any analytical techniques recommended for monitoring the stability of this compound? A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[5][7] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable due to the carbonyl chromophore.[6]
Visualizing the Degradation Pathway
The following diagram illustrates the proposed mechanism for the acid-catalyzed hydrolysis of (R)-2-Oxooxazolidine-5-carboxylic acid.
Caption: Acid-catalyzed hydrolysis of the oxazolidinone ring.
Quantitative Data Summary
The stability of (R)-2-Oxooxazolidine-5-carboxylic acid is highly dependent on pH and temperature. The following table provides illustrative data based on typical degradation kinetics for similar structures.
| Condition ID | pH | Temperature (°C) | Incubation Time (h) | % Degradation (Illustrative) | Primary Degradant |
| A-1 | 7.0 | 25 | 24 | < 1% | Not Applicable |
| A-2 | 4.0 | 25 | 24 | ~ 5-10% | (R)-Serine |
| A-3 | 2.0 | 25 | 24 | ~ 20-30% | (R)-Serine |
| B-1 | 2.0 | 4 | 24 | ~ 5-15% | (R)-Serine |
| B-2 | 2.0 | 60 | 8 | > 90% | (R)-Serine |
Note: This data is for illustrative purposes to demonstrate stability trends. Actual degradation rates must be determined experimentally.
Experimental Protocol: Forced Degradation Study in Acidic Conditions
This protocol outlines a standard procedure for investigating the stability of (R)-2-Oxooxazolidine-5-carboxylic acid under acidic stress, forming the basis of a stability-indicating method.
Objective: To determine the degradation profile of (R)-2-Oxooxazolidine-5-carboxylic acid in a controlled acidic environment.
Materials:
-
(R)-2-Oxooxazolidine-5-carboxylic acid
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector and a C18 column
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve ~10 mg of (R)-2-Oxooxazolidine-5-carboxylic acid in a 10 mL volumetric flask using a 50:50 mixture of ACN:Water to create a 1 mg/mL stock solution.
-
-
Sample Preparation for Stressing:
-
Acid Stress Sample: In a suitable flask, combine 1 mL of the stock solution with 1 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl.
-
Control Sample (Time Zero): Combine 1 mL of the stock solution with 1 mL of water. Immediately add 1 mL of 2 M NaOH to neutralize, followed by 1 mL of 1 M HCl to bring it to the same final matrix as a neutralized stressed sample will be. Dilute to a final working concentration (e.g., 0.1 mg/mL) with the mobile phase. This sample represents 100% parent compound at t=0.
-
-
Stress Condition Incubation:
-
Place the "Acid Stress Sample" in a water bath set to 60°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the stressed sample.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH (e.g., 100 µL of 1 M NaOH) to quench the degradation reaction.
-
Dilute the neutralized sample to the final working concentration with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the t=0 control and all timed samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area(s) of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 control.
-
Calculate the percentage of each degradant formed using relative response factors if known, or as a percentage of the total peak area.
-
Caption: Workflow for an acidic forced degradation study.
References
- Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297.
- Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques.
- O'Neil, C. P., Cleary, J., & Thompson, T. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3588–3597.
- Analytical methods. Agency for Toxic Substances and Disease Registry. (n.d.).
- Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Omega. (2013).
- Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II - KPU Pressbooks. (n.d.).
- Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
- Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
- Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC. (n.d.).
- Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. (n.d.).
- Shi, H. C., Wang, J. G., & Li, Z. S. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279–30291.
- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. (2021).
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. (2022).
- Making carboxylic acids. Chemguide. (n.d.).
- (R)-2-Oxooxazolidine-5-carboxylic acid. MilliporeSigma. (n.d.).
- New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides.
- Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review.
- FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde–phenylalanine model system by isotope labeling techniques. Academia.edu. (n.d.).
- Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradi
- Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. (n.d.).
- Determination of the New Oxazolidinone Antibiotic. Journal of American Science. (2013).
- Basic Hydrolysis of Esters - Saponific
- Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem. (n.d.).
- Stability of 2-aminothiazole-4-carboxylic acid in acidic and basic conditions. Benchchem. (n.d.).
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. (2023).
Sources
- 1. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in (R)-2-Oxooxazolidine-5-carboxylic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the functionalization of (R)-2-oxooxazolidine-5-carboxylic acid derivatives.
The Causality of Steric Hindrance at C-5
(R)-2-Oxooxazolidine-5-carboxylic acid is a critical chiral building block in the synthesis of advanced antibiotics and anticoagulants, including linezolid, tedizolid, and rivaroxaban[1]. However, functionalizing the C-5 position—particularly via amidation to form "reverse amides"—is notoriously difficult.
Why does this happen? The steric hindrance arises from the rigid, five-membered oxazolidinone ring coupled with the adjacent chiral center at C-5. When the carboxylic acid is activated (e.g., forming an O-acylisourea intermediate), the bulky oxazolidinone core creates a highly congested concave face. This spatial restriction prevents bulky or secondary amines from achieving the proper trajectory for nucleophilic attack. Furthermore, the stereospecific nature of vicinally substituted oxazolidinones means that the transition state during coupling is highly sensitive to the steric bulk of the incoming nucleophile[2]. Overcoming this barrier is essential for developing novel lead compounds, such as PF-00422602, which utilize C-5 reverse amides to maintain antibacterial efficacy while significantly reducing monoamine oxidase (MAO) inhibition[3].
Diagnostic Workflow for C-5 Functionalization
Use the following self-validating workflow to determine the optimal coupling strategy based on the steric profile of your nucleophile.
Diagnostic workflow for overcoming steric hindrance during C-5 functionalization.
Step-by-Step Protocol: High-Yield Amidation with Bulky Amines
When standard EDC/HOBt coupling fails, shifting to a uronium-based reagent like COMU is required. COMU forms a highly reactive, less sterically demanding Oxyma active ester. This protocol is designed as a self-validating system to ensure reaction progression without isolating unstable intermediates.
Materials:
-
(R)-2-Oxooxazolidine-5-carboxylic acid (1.0 eq)
-
COMU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Sterically hindered amine (1.1 eq)
-
Anhydrous DMF (0.2 M)
Methodology:
-
Preparation & Purging: In an oven-dried, round-bottom flask, dissolve the (R)-2-oxooxazolidine-5-carboxylic acid in anhydrous DMF. Purge the system with N₂ for 5 minutes.
-
Pre-Activation (Causality Step): Cool the solution to 0 °C. Add COMU followed by dropwise addition of DIPEA. Stir for exactly 15 minutes. Insight: Cooling prevents base-catalyzed epimerization at the C-5 chiral center, while the strict 15-minute window ensures complete conversion to the Oxyma active ester before the amine is introduced.
-
Nucleophilic Addition: Add the sterically hindered amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
In-Process Validation: Withdraw a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. Self-Validation: You must observe the complete disappearance of the Oxyma active ester mass. If the active ester persists, the steric clash is too high, and you must proceed to the Acyl Chloride method (see FAQs).
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the performance of various activation strategies when dealing with the highly congested C-5 carboxylic acid of oxazolidinones.
| Coupling Strategy | Activation Intermediate | Yield (Primary Amines) | Yield (Secondary Amines) | Epimerization Risk | Post-Reaction Processing |
| EDC / HOBt | O-acylisourea / OBt | >85% | <30% | Low | Moderate (Urea is water-soluble) |
| HATU / DIPEA | OAt ester | >95% | 60–70% | Moderate | Difficult (HOAt toxicity/solubility) |
| COMU / DIPEA | Oxyma ester | >95% | 75–85% | Very Low | Easy (Water-soluble byproducts) |
| Oxalyl Chloride | Acyl Chloride | >95% | >90% | High | Easy (Volatile byproducts) |
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is stalling at 30% yield despite adding excess amine. What is happening? A1: You are likely experiencing competitive hydrolysis or the formation of an unreactive N-acylurea intermediate. When using carbodiimides (like EDC or DCC) on sterically hindered acids, the intermediate O-acylisourea can undergo a 1,3-rearrangement to form a dead-end N-acylurea before the bulky amine can successfully attack. Solution: Switch to COMU or HATU, which bypass this specific rearrangement pathway entirely.
Q2: How do I prevent epimerization at the C-5 chiral center during activation? A2: The C-5 proton is relatively acidic due to the adjacent carbonyl and the electron-withdrawing nature of the oxazolidinone ring. Using a strong, unhindered base (like TEA) or allowing the activation step to run at room temperature promotes enolization. Solution: Always use a sterically hindered base like DIPEA, keep the activation temperature strictly at 0–5 °C, and limit the pre-activation time to 15 minutes.
Q3: If COMU fails, how do I safely generate the acyl chloride without destroying the oxazolidinone ring? A3: Use oxalyl chloride (1.5 eq) with a catalytic amount of DMF (0.05 eq) in anhydrous DCM at 0 °C. Avoid thionyl chloride, as the harsh conditions and heating can degrade the oxazolidinone core. Once the gas evolution ceases (approx. 1 hour), concentrate the mixture to remove excess oxalyl chloride before adding your amine in the presence of DIPEA.
Q4: How does steric hindrance at C-5 affect the biological activity of the final drug? A4: The C-5 substituent is critical for binding to the 50S ribosomal subunit in bacteria. While increasing steric bulk can sometimes improve pharmacokinetic properties or reduce off-target effects (like MAO inhibition), excessive bulk will cause a steric clash within the ribosomal binding pocket, abolishing antibacterial activity. The development of "reverse amides" (e.g., PF-00422602) represents a precise steric and electronic balance to optimize this interaction[3].
References
-
Title: Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4- (1-oxotetrahydrothiopyran-4-yl)phenyl]-2- oxooxazolidine-5-carboxylic acid amide (PF-00422602), a new lead compound Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Copper Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban Source: ResearchGate URL: [Link]
Sources
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- 2. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4- (1-oxotetrahydrothiopyran-4-yl)phenyl]-2- oxooxazolidine-5-carboxylic acid amide (PF-00422602), a new lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of (R)-2-Oxooxazolidine-5-carboxylic Acid and Its Structural Analogs
For researchers and professionals in drug development and asymmetric synthesis, the precise structural and stereochemical characterization of chiral building blocks is non-negotiable. (R)-2-Oxooxazolidine-5-carboxylic acid is a valuable synthon, and its purity and absolute configuration are critical for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization.
This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-2-Oxooxazolidine-5-carboxylic acid. Moving beyond a simple data report, we will dissect the spectral features, explain the underlying stereochemical principles, and compare its signature with key structural analogs. This comparative approach is designed to equip scientists with the expertise to confidently interpret NMR data for this class of compounds.
Part 1: The Unique ¹H NMR Signature of (R)-2-Oxooxazolidine-5-carboxylic Acid
The chirality of (R)-2-Oxooxazolidine-5-carboxylic acid is the defining factor in its ¹H NMR spectrum. The stereocenter at the C5 position renders the two protons on the adjacent C4 carbon chemically non-equivalent. This phenomenon, known as diastereotopicity, is a direct spectral consequence of the chiral environment. These protons (H-4a and H-4b) will exhibit distinct chemical shifts and coupling patterns, providing a definitive fingerprint of the molecule's structure.
Below is a diagram illustrating the proton environments of the core structure.
Caption: Key proton environments in (R)-2-Oxooxazolidine-5-carboxylic acid.
Interpreting the Spectrum:
The protons on the oxazolidinone ring form a tightly coupled spin system. A detailed analysis reveals the following expected signals:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and typically appears as a very broad singlet far downfield, often between 10-12 ppm. Its signal will disappear upon the addition of D₂O due to proton-deuterium exchange[1].
-
Amide Proton (NH): The NH proton signal is also a singlet, generally broad, and its chemical shift can be sensitive to solvent and concentration.
-
Methine Proton (H-5): This proton is adjacent to the chiral center, an oxygen atom, and the carboxylic acid group. It is expected to resonate as a doublet of doublets (dd) due to coupling with the two diastereotopic H-4 protons.
-
Methylene Protons (H-4a and H-4b): These two protons are the most informative reporters of the molecule's stereochemistry. Because they are diastereotopic, they have different chemical shifts. Each will be split by the other (geminal coupling) and by the H-5 proton (vicinal coupling), resulting in two distinct and complex multiplets.
Part 2: Comparative ¹H NMR Analysis
To fully appreciate the nuances of the spectrum, it is instructive to compare it with those of structurally related molecules. This comparison highlights how subtle changes in stereochemistry or atomic composition manifest in the NMR data.
Comparison with its Enantiomer: (S)-2-Oxooxazolidine-5-carboxylic acid
A fundamental principle of NMR is that enantiomers, in an achiral solvent, produce identical spectra. Therefore, the ¹H NMR spectrum of the (S)-enantiomer is indistinguishable from the (R)-enantiomer under standard conditions.
Expert Insight: To differentiate enantiomers, one must introduce another chiral entity to create diastereomeric interactions. This is achieved using Chiral Solvating Agents (CSAs), such as BINOL derivatives[2], or by creating covalent diastereomers with Chiral Derivatizing Agents (CDAs), like Mosher's acid[3]. These techniques induce separate signals for the R and S enantiomers, allowing for the determination of enantiomeric excess (ee)[4][5].
Comparison with an Evans-type Chiral Auxiliary: (4S)-4-isopropyl-2-oxazolidinone
Evans auxiliaries are a cornerstone of asymmetric synthesis[6]. Comparing our target molecule to a common example like (4S)-4-isopropyl-2-oxazolidinone reveals the influence of substituents on the ring protons. The presence of the isopropyl group at the C4 position simplifies the spectrum in that region while adding its own characteristic signals (a doublet for the methyls and a multiplet for the CH). This comparison underscores how the substitution pattern dictates the final spectral appearance.
Comparison with a Thiazolidine Analog: (R)-Thiazolidine-4-carboxylic acid
Replacing the oxygen atom at the 1-position of the ring with a sulfur atom to form a thiazolidine ring significantly alters the electronic environment. Sulfur is less electronegative than oxygen, leading to a general upfield shift (to lower ppm values) for the adjacent ring protons (H-5 and H-2). This predictable shift is a key diagnostic tool when distinguishing between these two important classes of heterocyclic compounds[7].
Summary of ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for (R)-2-Oxooxazolidine-5-carboxylic acid and its comparators. Note that specific chemical shifts are highly dependent on the solvent and concentration used[8].
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| (R)-2-Oxooxazolidine-5-carboxylic acid | COOH | ~10-12 | br s | - |
| NH | ~7-9 | br s | - | |
| H-5 | ~4.5-5.0 | dd | JH5-H4a, JH5-H4b | |
| H-4a/H-4b | ~3.5-4.0 | m | JH4a-H4b (gem), JH4a-H5, JH4b-H5 | |
| (4S)-4-isopropyl-2-oxazolidinone | NH | ~6-7 | br s | - |
| H-4 | ~3.8-4.2 | m | - | |
| H-5a/H-5b | ~4.0-4.5 | m | - | |
| CH (isopropyl) | ~2.2-2.5 | m | ~7 | |
| CH₃ (isopropyl) | ~0.8-1.0 | d | ~7 | |
| (R)-Thiazolidine-4-carboxylic acid | H-4 | ~4.1-4.4 | t | JH4-H5 ≈ 6-8 |
| H-2 | ~5.6-5.8 | s | - | |
| H-5a/H-5b | ~3.2-3.5 | m | JH5a-H5b (gem), JH5-H4 |
Part 3: Experimental Protocols and Workflow
Acquiring high-quality, reproducible NMR data is paramount. The following section details a validated protocol for the analysis of oxazolidinone-based compounds and the logical workflow for a comparative study.
Standard Protocol for ¹H NMR Data Acquisition
This protocol is designed to ensure optimal resolution and signal-to-noise for small organic molecules like 2-oxooxazolidinones[6][9].
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of both the COOH and NH protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup and Data Acquisition:
-
The analysis should be performed on an NMR spectrometer with a proton operating frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Lock the instrument on the deuterium signal of the solvent.
-
Perform shimming to optimize the magnetic field homogeneity, which is critical for resolving complex coupling patterns.
-
Utilize a standard single-pulse experiment.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest[6].
-
Number of Scans: 16 or more scans are typically acquired to achieve a good signal-to-noise ratio.
-
-
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for conducting a comparative NMR analysis.
Caption: Workflow for comparative ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of (R)-2-Oxooxazolidine-5-carboxylic acid is rich with structural and stereochemical information, most notably the diastereotopic nature of the C4 protons. By understanding the principles behind this spectrum and comparing it systematically with its enantiomer and other structural analogs, researchers can achieve a high level of confidence in their material's identity and purity. This robust analytical approach, grounded in established protocols and a clear comparative framework, is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- BenchChem Technical Support Team. (2025). Comparative Analysis of NMR Spectroscopic Data for 2-Oxazolidinone, 5-methyl-3-vinyl- and Alternative Chiral Auxiliaries. BenchChem.
-
Gotor-Fernández, V., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. Molecules. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem.
-
Alemán, J., et al. (2009). NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. ResearchGate. Available at: [Link]
-
Ismail, I. M., & Bass, S. W. (2006). NMR Studies of Drugs. Achiral and Chiral Lanthanide Shift Reagents with Mephenoxalone, a Substituted 2-Oxazolidinone. Spectroscopy Letters. Available at: [Link]
-
Gualandi, A., et al. (2021). Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF on ResearchGate. Available at: [Link]
-
Li, Z., et al. (2014). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules. Available at: [Link]
-
Al-Gailani, H. R., & Karim, W. D. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Melgardt, M. M., & D'Souza, M. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chen, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Available at: [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]
-
Santos, L. S., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]
-
Hattingen, E., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine. Available at: [Link]
-
Singh, N., & Bodda, S. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. Analytical Chemistry. Available at: [Link]
-
Fodor, L., et al. (2015). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
-
University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]
-
Hunter, L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank. Available at: [Link]
-
Taha, M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
ACD/Labs. (2025). 1H Coupling in Proton NMR. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]
-
Al-Zoubi, M. S., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
SpectraBase. (n.d.). 1H-Imidazole-2-carboxylic acid, 2,5-dihydro-5-oxo-2,4-bis(phenylmethyl)-, methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Guide: Chiral HPLC Separation Methods for (R)-2-Oxooxazolidine-5-carboxylic Acid
As a Senior Application Scientist, navigating the chiral resolution of highly polar, functionalized small molecules requires moving beyond trial-and-error screening. (R)-2-Oxooxazolidine-5-carboxylic acid is a critical chiral building block and intermediate in the synthesis of advanced pharmacophores, including oxazolidinone-class antibacterial agents, Nav1.8 inhibitors, and mGluR5 modulators[1].
The presence of both a rigid oxazolidinone ring and a highly polar, ionizable carboxylic acid moiety presents a unique chromatographic challenge. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and establishes a field-proven, self-validating methodology for the baseline separation of its enantiomers.
The Mechanistic Causality of Chiral Recognition
To separate the (R)- and (S)-enantiomers of 2-oxooxazolidine-5-carboxylic acid, the stationary phase must provide a highly specific spatial environment capable of three-point interaction.
-
Hydrogen Bonding: The carbamate linkage (NH and C=O) within the oxazolidinone ring acts as both a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The rigid 5-membered heterocyclic ring creates a strong localized dipole.
-
Steric Fit: The spatial orientation of the C5-carboxylic acid dictates whether the molecule can deeply penetrate the chiral cavity of the stationary phase.
Polysaccharide-based CSPs, specifically those derivatized with phenylcarbamates, are the industry standard for this class of molecules[2]. The helical twist of the polymer backbone creates chiral grooves. Amylose-based phases (e.g., Chiralpak AD-H) typically outperform cellulose-based phases (e.g., Chiralcel OD-H) for 5-substituted oxazolidinones because the amylose helix provides a more accommodating cavity for the bulky, rigid heterocycle, allowing the necessary π−π and hydrogen-bonding interactions to occur simultaneously[3].
The Ionization Dilemma
The most critical factor in this separation is the C5-carboxylic acid group ( pKa≈3.5 ). In standard normal-phase chromatography (e.g., Hexane/Isopropanol), the carboxylic acid partially ionizes and interacts non-specifically with residual silanols on the underlying silica support. This causes severe peak tailing, retention time drift, and loss of resolution. Causality dictates that to achieve chiral recognition, the analyte must be maintained in a single, neutral state. Therefore, the addition of a strong organic acid (like Trifluoroacetic acid, TFA) is non-negotiable to suppress ionization[4].
Comparative Evaluation of Chiral Stationary Phases
To objectively determine the optimal column, we compare the performance of three leading derivatized polysaccharide columns under optimized acidic normal-phase conditions.
Table 1: Performance Comparison for 2-Oxooxazolidine-5-carboxylic Acid Enantiomers
| Chiral Stationary Phase | Polymer Backbone | Mobile Phase Composition (v/v) | Selectivity ( α ) | Resolution ( Rs ) | Peak Tailing ( Tf ) |
| Chiralpak AD-H | Coated Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/MeOH/TFA (80:10:10:0.4) | 1.25 | 2.7 | 1.1 |
| Chiralpak IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/MeOH/TFA (80:10:10:0.4) | 1.15 | 1.6 | 1.3 |
| Chiralcel OD-H | Coated Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/MeOH/TFA (80:10:10:0.4) | 1.05 | < 1.0 | 1.8 |
Analysis:
-
Chiralpak AD-H is the clear winner. The coated amylose structure provides the optimal helical pitch for the oxazolidinone ring, yielding baseline resolution ( Rs>2.0 )[2].
-
Chiralpak IA uses the same chiral selector but is chemically immobilized. The immobilization linkage slightly distorts the chiral cavity, leading to a measurable drop in selectivity and resolution for this specific rigid analyte.
-
Chiralcel OD-H fails to provide baseline separation, confirming that the cellulose backbone's linear geometry does not align well with the spatial requirements of the 2-oxooxazolidine-5-carboxylic acid enantiomers.
Method Development & Optimization Workflow
The following diagram illustrates the logical progression for developing and optimizing the separation method, emphasizing the critical feedback loop of ion suppression.
Chiral HPLC method optimization workflow for acidic oxazolidinone derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria that must be met before any sample data is considered valid.
Materials & Reagents
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Methanol (MeOH).
-
Additive: LC-MS grade Trifluoroacetic Acid (TFA).
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Measure 800 mL of n-Hexane, 100 mL of 2-Propanol, and 100 mL of Methanol.
-
Combine the solvents in a 1 L mobile phase bottle.
-
Add exactly 4.0 mL of TFA to the mixture[2]. Scientific Rationale: The combination of IPA and MeOH fine-tunes the hydrogen-bonding kinetics, while 0.4% TFA ensures complete protonation of the carboxylic acid without degrading the silica support.
-
Sonicate the mixture for 10 minutes to degas.
Step 2: Sample Preparation
-
Weigh 5.0 mg of the racemic 2-oxooxazolidine-5-carboxylic acid reference standard.
-
Dissolve in 5 mL of Methanol to ensure complete solubility, then dilute to 10 mL with the mobile phase (Final concentration: 0.5 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C (Thermodynamic control is vital; higher temperatures decrease chiral recognition entropy).
-
Detection: UV at 210 nm (due to the lack of extended chromophores on the base oxazolidinone ring).
-
Injection Volume: 10 µL.
Step 4: System Suitability Testing (The Validation Gate) Inject the racemic standard in triplicate. The system is only validated for analysis if it meets the following criteria:
-
Retention Times: Enantiomer 1 elutes at ≈ 7.3 min; Enantiomer 2 elutes at ≈ 8.4 min.
-
Resolution ( Rs ): Must be ≥2.0 .
-
Tailing Factor ( Tf ): Must be ≤1.5 for both peaks. (If Tf>1.5 , verify TFA concentration and column integrity).
Conclusion
For the chiral separation of (R)-2-Oxooxazolidine-5-carboxylic acid, coated amylose stationary phases significantly outperform cellulose alternatives. The implementation of a Chiralpak AD-H column, paired with a carefully balanced normal-phase eluent containing 0.4% TFA, provides robust baseline resolution. This method ensures that the ionizable carboxylic acid remains protonated, eliminating secondary silanol interactions and guaranteeing high-fidelity enantiomeric excess (ee) determinations for downstream pharmaceutical synthesis.
References
- Google Patents.
-
Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 Journal of Chromatographic Science, Oxford Academic. URL:[Link]
-
Liquid Chromatographic Separation of a Novel Oxazolidinone Antibacterial Agent WCK 2996 Stereoisomers and Investigation of Thermodynamic Parameters on Separation Journal of Liquid Chromatography & Related Technologies, Taylor & Francis. URL:[Link]
- European Patent Office.
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mass spectrometry fragmentation of (R)-2-Oxooxazolidine-5-carboxylic acid
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of (R)-2-Oxooxazolidine-5-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the mass spectrometric behavior of (R)-2-Oxooxazolidine-5-carboxylic acid, a molecule featuring a core oxazolidinone structure. The oxazolidinone ring is a critical pharmacophore in several classes of antibiotics, making the structural elucidation of its derivatives vital for drug development and quality control. This document will explore its predictable fragmentation pathways under common ionization techniques, compare mass spectrometry with alternative analytical methods, and provide validated experimental protocols for its characterization.
Foundational Principles: Structure and Ionization
(R)-2-Oxooxazolidine-5-carboxylic acid (Molecular Weight: 131.09 g/mol ) possesses three key structural features that dictate its fragmentation: a cyclic carbamate (the oxazolidinone ring), a carboxylic acid, and a chiral center. The presence of acidic (carboxylic acid) and basic (amide nitrogen and carbonyl oxygens) sites makes it amenable to analysis by Electrospray Ionization (ESI) in both negative and positive ion modes. The choice of ionization mode is the first and most critical experimental decision, as it determines the nature of the precursor ion and its subsequent fragmentation cascade.
-
Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, forming an [M-H]⁻ precursor ion at m/z 130. This mode is often preferred for carboxylic acids due to the high stability of the resulting carboxylate anion.
-
Positive Ion Mode (ESI+): The molecule will accept a proton to form an [M+H]⁺ precursor ion at m/z 132. Protonation can occur at the carbamate carbonyl oxygen, the ether oxygen, or the less-favored carboxylic acid carbonyl, influencing the initial bond cleavages.
Predicted Fragmentation Pathways and Mechanisms
The fragmentation of (R)-2-Oxooxazolidine-5-carboxylic acid is a logical process governed by the stability of the resulting fragment ions and neutral losses. Below, we dissect the expected pathways in both negative and positive ion modes.
Negative Ion Mode (ESI-) Fragmentation
In negative mode, fragmentation is initiated from the stable carboxylate anion. The primary and most diagnostically significant fragmentation is the loss of carbon dioxide.
Caption: Proposed ESI- fragmentation of (R)-2-Oxooxazolidine-5-carboxylic acid.
The fragmentation cascade is initiated by the facile loss of CO₂ (44 Da) from the carboxylate anion, a characteristic fragmentation for nearly all aliphatic carboxylic acids under collision-induced dissociation (CID)[1]. This yields a highly stable nitrogen-centered anion at m/z 86. Subsequent, higher-energy fragmentation of this ion can induce ring cleavage, potentially leading to the loss of ketene (CH₂=C=O) or a related neutral species, resulting in fragments such as the cyanate ion (NCO⁻) at m/z 42[2].
Positive Ion Mode (ESI+) Fragmentation
Fragmentation in positive mode is more complex due to multiple potential protonation sites. The most probable pathways involve the loss of small, stable neutral molecules like water and carbon monoxide.
Caption: Proposed ESI+ fragmentation of (R)-2-Oxooxazolidine-5-carboxylic acid.
-
Dehydration: The initial and often most favorable loss from the protonated carboxylic acid is a molecule of water (18 Da), leading to the formation of a stable acylium ion at m/z 114[3]. This ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 86.
-
Decarboxylation & Ring Cleavage: Alternatively, the protonated molecule can undergo a concerted ring cleavage and decarboxylation, losing CO₂ (44 Da) to yield an ion at m/z 88. This pathway is common for cyclic carbamate structures[2]. The resulting ion represents the protonated amino-epoxide core.
Summary of Predicted Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Mechanism |
| ESI- | 130 | 86 | CO₂ (44 Da) | Decarboxylation of carboxylate |
| 42 | C₂H₂O (42 Da) | Ring cleavage | ||
| ESI+ | 132 | 114 | H₂O (18 Da) | Dehydration of carboxylic acid |
| 86 | CO (28 Da) | Loss from acylium ion | ||
| 88 | CO₂ (44 Da) | Decarboxylation/Ring Cleavage |
Comparison with Alternative Analytical Technologies
While mass spectrometry is a powerful tool for structural elucidation and quantification, a comprehensive analysis often involves orthogonal techniques, especially when dealing with chirality.
| Technique | Principle | Advantages for this Analyte | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis. | High sensitivity and selectivity; provides molecular weight and structural information simultaneously. Ideal for complex matrices.[4][5][6] | Inherently "blind" to chirality. Cannot distinguish between (R) and (S) enantiomers without a chiral column. |
| Chiral HPLC-UV/CD | Differential interaction of enantiomers with a chiral stationary phase (CSP). | The gold standard for enantiomeric separation and purity assessment. Can be non-destructive.[7] | Lower sensitivity than MS; provides no structural information beyond retention time; requires chromophore for UV detection. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure determination; provides detailed information on atom connectivity and stereochemistry. | Low sensitivity; requires pure, concentrated samples; chiral analysis requires specialized chiral solvating agents.[8] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution. | Requires derivatization to make the analyte volatile (e.g., silylation), which alters the molecular weight and fragmentation pattern. |
Experimental Protocols
A self-validating analytical method is crucial for trustworthy results. The following protocols provide a starting point for the analysis of (R)-2-Oxooxazolidine-5-carboxylic acid.
Analytical Workflow Overview
Caption: A typical workflow for the LC-MS/MS analysis of the target analyte.
Step-by-Step LC-MS/MS Protocol
This protocol is adapted from established methods for analyzing oxazolidinone compounds.[4][9]
1. Sample Preparation:
- Prepare a stock solution of (R)-2-Oxooxazolidine-5-carboxylic acid at 1 mg/mL in methanol.
- Prepare working standards by serial dilution of the stock solution into a 50:50 mixture of Mobile Phase A and Mobile Phase B. A typical starting concentration for infusion is 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- LC System: Agilent 1260 HPLC or equivalent.[4]
- Column: C18 column (e.g., Agilent Eclipse Plus C18, 100 x 2.1 mm, 3.5 µm).[5]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-7 min: 95% B
- 7.1-9 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 30 °C.
3. Mass Spectrometry (MS) Conditions:
- MS System: Agilent 6460 Triple Quadrupole or equivalent QqQ or Q-TOF instrument.[4]
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive and Negative (separate runs).
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 40 psi.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
4. Tandem MS (MS/MS) for Fragmentation Analysis:
- Perform a full scan (e.g., m/z 50-200) to identify the precursor ions ([M-H]⁻ at 130 or [M+H]⁺ at 132).
- Select the precursor ion for fragmentation in a Product Ion Scan.
- Apply a range of collision energies (e.g., 10-40 eV) to observe the formation and evolution of fragment ions, which helps confirm fragmentation pathways.
This guide provides a robust framework for understanding and analyzing the mass spectrometric fragmentation of (R)-2-Oxooxazolidine-5-carboxylic acid. By combining theoretical predictions with validated experimental protocols and a comparative assessment of alternative technologies, researchers can confidently approach the structural characterization and quantification of this important molecular scaffold.
References
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Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Zhang, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy. Retrieved from [Link]
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Dovepress. (2025). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Retrieved from [Link]
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MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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Semantic Scholar. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Retrieved from [Link]
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Liardon, R., Ott-Kuhn, U., & Husek, P. (1979). Mass spectra of alpha-amino acid oxazolidinones. Biomedical Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta. Retrieved from [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]
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ResearchGate. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... Retrieved from [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
R Discovery. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Benson, S. C., et al. (1995). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Awad, H., et al. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES AND QUINOLINIMIDES. Afinidad. Retrieved from [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Bennett, C. J., et al. (2016). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Comparative Crystallographic Guide: (R)-2-Oxooxazolidine-5-carboxylic Acid and Its Chiral Derivatives
Executive Summary
(R)-2-Oxooxazolidine-5-carboxylic acid is a highly versatile chiral building block utilized extensively in the stereocontrolled synthesis of oxazolidinone-class antibacterial agents, including Linezolid and the advanced drug candidate PF-00422602[1]. The absolute and relative stereochemistry at the C5 position of the oxazolidinone ring is strictly correlated with target binding affinity—specifically, blocking bacterial protein synthesis while minimizing monoamine oxidase (MAO) inhibition[1].
Because the unsubstituted (R)-2-oxooxazolidine-5-carboxylic acid can be challenging to crystallize into high-quality single crystals due to its high polarity, researchers frequently synthesize C4-substituted derivatives (such as benzyl or naphthyl analogs)[2][3]. These derivatives serve as excellent crystallographic proxies, allowing scientists to definitively assign cis/trans relationships and evaluate conformational stability. This guide objectively compares the X-ray structural data of these critical alternatives to aid drug development professionals in selecting the optimal chiral auxiliary.
Crystallographic Data Comparison
When selecting a chiral intermediate for X-ray validation, the choice of the C4-substituent drastically impacts the crystal system and packing efficiency. Table 1 compares the quantitative crystallographic parameters of two well-characterized structural proxies: the (4S,5S)-4-benzyl derivative[2] and the trans-4-(1-naphthyl) derivative[3].
Table 1: Unit Cell Parameters and X-Ray Data of Oxazolidinone Derivatives
| Parameter | (4S,5S)-4-Benzyl-2-oxooxazolidine-5-carboxylic acid | trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
| Chemical Formula | C₁₁H₁₁NO₄ | C₁₄H₁₁NO₄ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | Chiral Orthorhombic |
| Unit Cell a (Å) | 7.244 (3) | 8.7159 (17) |
| Unit Cell b (Å) | 6.3067 (19) | 12.817 (3) |
| Unit Cell c (Å) | 11.554 (3) | 20.737 (4) |
| Volume (ų) | 520.7 (3) | 2316.6 (8) |
| Z (Molecules/Cell) | 2 | 8 |
| Density (Mg m⁻³) | 1.411 | ~1.47 (Calculated) |
| Data Collection Temp | 160 (2) K | 292 (2) K |
Performance Analysis: The benzyl-substituted derivative crystallizes in a monoclinic system (P2₁) with a highly compact unit cell, making it ideal for low-temperature (160 K) high-resolution structural studies[2]. Conversely, the bulkier naphthyl group forces an orthorhombic crystal system with a significantly larger volume. This larger lattice is highly advantageous for researchers needing to study complex intermolecular π-π stacking interactions alongside standard hydrogen bonding[3].
Conformational Analysis & Causality in Crystal Packing
The utility of these derivatives in stereocontrolled synthesis stems from their predictable spatial geometry.
-
Envelope Conformation: X-ray diffraction reveals that the five-membered oxazolidinone heterocyclic ring consistently adopts an envelope conformation[2]. This structural rigidity is the causal factor that allows the efficient transfer of chiral information during asymmetric synthesis.
-
Hydrogen Bonding Networks: The crystal lattice of these compounds is not random; it is a highly ordered, self-validating system driven by specific functional groups. The structures are stabilized by strong intermolecular N—H···O and O—H···O hydrogen bonds[2][3]. The amide nitrogen acts as a hydrogen donor (e.g., N1—H1A···O4) to the carbonyl oxygen of adjacent molecules, while the C5-carboxylic acid group forms strong dimeric interactions. In the naphthyl derivative, these interactions define distinct R22(8) rings, linking the molecules into one-dimensional tapes running along the [010] direction[3].
Fig 1. Logical relationship between molecular conformation and crystal packing in oxazolidinones.
Validated Experimental Protocol: Crystallization and X-Ray Analysis
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the preparation and crystallographic analysis of oxazolidinone-5-carboxylic acid derivatives[2][3].
Step 1: Hydrolysis of the Ester Precursor
-
Suspend the starting material (e.g., 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate, 100.0 mg, 0.35 mmol) in an aqueous solution of LiOH (88.1 mg, 2.10 mmol in 2.5 mL H₂O)[3].
-
Stir the reaction mixture at ambient temperature for 2.5 hours to ensure complete cleavage of the ester to the free carboxylic acid[3].
-
Acidify the mixture, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Crystal Growth
-
Dissolve the purified carboxylic acid in a minimal amount of a suitable solvent system (e.g., Methanol/Water or Hexane/Ethyl Acetate).
-
Allow the solution to undergo slow evaporation at room temperature in a vibration-free environment.
-
Harvest the resulting colorless block crystals (ideal dimensions for the benzyl derivative: ~0.61 × 0.40 × 0.36 mm)[2].
Step 3: X-Ray Diffraction Data Collection
-
Mount a single crystal on a four-circle diffractometer (e.g., Stoe-Siemens) equipped with Cu Kα or Mo Kα radiation[2][3].
-
Collect intensity data using ω/θ scans. For high-resolution data, maintain the crystal at 160 K using a cryostream[2].
-
Apply an absorption correction (e.g., ψ scan using XPREP)[2].
Step 4: Structure Solution and Refinement
-
Solve the structure using direct methods via the SHELXTL software suite[2].
-
Refine the structure on F² using full-matrix least-squares.
-
Treat hydrogen atoms attached to carbon and oxygen using a riding model (with free rotation about the C—O bond), while freely refining the positional parameters of the crucial N-H hydrogen atom to accurately map the hydrogen-bonding network[2].
Fig 2. Step-by-step experimental workflow for crystallization and X-ray analysis of oxazolidinones.
References
-
Ambroise et al., "(4S,5S)-4-Benzyl-2-oxooxazolidine-5-carboxylic acid", IUCr Journals, URL: [Link]
-
Lu et al., "trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid", PubMed Central, URL: [Link]
-
"Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic acid amide (PF-00422602), a new lead compound", Journal of Medicinal Chemistry, URL: [Link]
Sources
- 1. Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4- (1-oxotetrahydrothiopyran-4-yl)phenyl]-2- oxooxazolidine-5-carboxylic acid amide (PF-00422602), a new lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
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A Comparative Guide to Validating the Enantiomeric Excess of (R)-2-Oxooxazolidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical intermediates is a critical quality attribute, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). (R)-2-Oxooxazolidine-5-carboxylic acid is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for validating its enantiomeric excess (ee), offering insights into the principles, experimental protocols, and comparative performance of each method.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The accurate determination of enantiomeric excess (ee), a measure of the predominance of one enantiomer in a mixture, is therefore a non-negotiable aspect of drug development and quality control.[2] For a chiral intermediate like (R)-2-Oxooxazolidine-5-carboxylic acid, rigorous validation of its ee is essential to guarantee the stereochemical integrity of the subsequent API.
The principal methods for determining enantiomeric excess include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as polarimetry.[3] Each technique operates on distinct principles and presents a unique balance of advantages and limitations.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for ee determination due to its high resolution, accuracy, and sensitivity.[3][4] The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP), leading to different retention times.[4]
Causality of Separation
The crux of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, enabling their separation and individual quantification.
Experimental Protocol: Chiral HPLC
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.[5]
-
Column: A suitable chiral stationary phase is crucial. For oxazolidinone structures, polysaccharide-based columns like Chiralpak AD-H (amylose-based) or Chiralcel OD-H have proven effective.[6][7]
-
Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol is a common starting point. The ratio may require optimization (e.g., n-hexane:2-propanol, 85:15 v/v).[6] The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape for carboxylic acids.[7]
-
Detection Wavelength: Determined by the UV absorbance of the analyte; 205 nm is a reasonable starting point.[5]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[7]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known concentration of (R)-2-Oxooxazolidine-5-carboxylic acid in the mobile phase. Prepare a solution of the racemic mixture for system suitability and peak identification.
-
Injection: Inject the sample and racemic standard into the HPLC system.[3]
-
Chromatographic Separation: The enantiomers separate based on their differential interaction with the CSP.[3]
-
Detection: The separated enantiomers are detected as they elute from the column.[3]
-
Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [([Area_R] - [Area_S]) / ([Area_R] + [Area_S])] x 100[4]
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[5] Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce a chemical shift difference between them. This can be achieved through two primary approaches: chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[8]
Causality of Discrimination
-
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the carboxylic acid functional group of the analyte to form a covalent bond, creating a pair of diastereomers.[1] Diastereomers have distinct physical properties and, consequently, different NMR spectra, allowing for the quantification of each.[1]
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5] This interaction leads to a different magnetic environment for each enantiomer, resulting in separate signals in the NMR spectrum.[5]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Choice of CDA: For carboxylic acids, enantiomerically pure chiral amines, such as (S)-(-)-α-methylbenzylamine, are effective.[9] The reaction forms diastereomeric amides.
Step-by-Step Methodology:
-
Derivatization: In a clean NMR tube, dissolve a precise amount of the (R)-2-Oxooxazolidine-5-carboxylic acid sample. Add a suitable coupling agent (e.g., DCC) and an enantiomerically pure chiral amine.[9] Allow the reaction to proceed to completion.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Carefully integrate these signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Experimental Protocol: NMR with a Chiral Solvating Agent
Choice of CSA: Chiral amino alcohols, such as those based on BINOL, have shown excellent enantiodiscrimination for carboxylic acids.[10]
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve the (R)-2-Oxooxazolidine-5-carboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃). Add an equimolar amount of the chiral solvating agent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal of the analyte that shows clear splitting into two distinct peaks, representing the two enantiomers complexed with the CSA. The enantiomeric excess is determined by the integration ratio of these two peaks.
Workflow for NMR-based ee Determination
Caption: Workflow for NMR-based ee determination.
Section 3: Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile through derivatization, chiral GC is a powerful alternative to HPLC.[3] Similar to HPLC, separation is achieved based on the differential interaction of enantiomers with a chiral stationary phase.
Causality and Considerations
(R)-2-Oxooxazolidine-5-carboxylic acid is not sufficiently volatile for direct GC analysis. Therefore, derivatization is necessary. A common approach for carboxylic acids is esterification to form more volatile esters (e.g., methyl or ethyl esters).[11] The resulting chiral esters can then be separated on a chiral GC column.
Experimental Protocol: Chiral GC
Step-by-Step Methodology:
-
Derivatization: Convert the carboxylic acid to a volatile ester. For example, react the sample with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane).[12]
-
GC Conditions:
-
Injection and Analysis: Inject the sample and record the chromatogram.
-
Quantification: Integrate the peak areas for the two enantiomeric esters and calculate the ee as described for HPLC.
Section 4: Polarimetry
Polarimetry is a historical method for assessing enantiomeric purity by measuring the rotation of plane-polarized light by a chiral sample.[13] The term "optical purity" is derived from this technique and is often used interchangeably with enantiomeric excess.[14]
Limitations and Modern Context
While simple and non-destructive, polarimetry is generally considered unreliable for accurate ee determination.[3] Its accuracy is compromised by several factors:
-
The specific rotation of the pure enantiomer must be known.[3]
-
The measurement is highly sensitive to impurities, concentration, temperature, and solvent.
-
The relationship between optical rotation and enantiomeric excess is not always linear.[2]
In a modern drug development setting, polarimetry is best used as a rapid, qualitative check rather than a quantitative validation tool.
Comparative Analysis of Methods
The choice of the optimal analytical technique depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte.
| Feature | Chiral HPLC | NMR Spectroscopy | Chiral GC | Polarimetry |
| Principle | Differential interaction with a CSP.[5] | Formation of diastereomers (covalent or non-covalent).[5] | Differential interaction with a CSP in the gas phase.[3] | Rotation of plane-polarized light.[3] |
| Resolution | Excellent | Good to Excellent | Excellent | N/A |
| Accuracy | High | High | High | Low to Moderate[3] |
| Sensitivity | High | Moderate | Very High | Low |
| Sample Prep | Simple dissolution. | Can involve chemical reaction (CDA).[5] | Derivatization often required.[15] | Simple dissolution. |
| Throughput | Moderate | High | Moderate | Very High |
| Cost | Moderate to High | High (instrument) | Moderate | Low |
| Best For | Gold standard for accurate quantification.[3] | Rapid screening, reaction monitoring.[5] | Volatile or derivatizable compounds.[3] | Quick qualitative check. |
Conclusion
For the definitive validation of the enantiomeric excess of (R)-2-Oxooxazolidine-5-carboxylic acid, chiral HPLC is the recommended method due to its superior accuracy, resolution, and robustness. It is the most defensible technique for quality control and regulatory submissions.
NMR spectroscopy serves as an excellent complementary technique , particularly for high-throughput screening of synthetic routes or for rapid in-process controls where its speed and non-destructive nature are advantageous. The use of chiral derivatizing or solvating agents allows for reliable quantification.
Chiral GC is a viable and powerful option, provided that a reliable and reproducible derivatization protocol is established.
While historically significant, polarimetry should be avoided for quantitative validation in a professional research and development context due to its inherent limitations in accuracy and reliability.
By understanding the principles and practical considerations of each method, researchers can select the most appropriate technique to ensure the stereochemical integrity of this critical chiral intermediate, thereby safeguarding the quality of the final pharmaceutical product.
References
- A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
- A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions - Benchchem.
- NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Koji Wada,* Mizuko Goto,.
-
Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed. [Link]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. - R Discovery. [Link]
-
Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - Frontiers. [Link]
-
Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Stereochemistry - Stereoelectronics. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Enantiomeric excess - Wikipedia. [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. [Link]
-
Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. [Link]
-
Strategies for Chiral HPLC Method Development. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Request PDF - ResearchGate. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
Acids: Derivatization for GC Analysis. [Link]
-
Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. [Link]
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. [Link]
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- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
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IR spectroscopy peaks for (R)-2-Oxooxazolidine-5-carboxylic acid
Analytical Characterization of (R)-2-Oxooxazolidine-5-carboxylic Acid: ATR-FTIR vs. Transmission KBr Spectroscopy
As a chiral building block integral to the synthesis of advanced pharmaceuticals (such as oxazolidinone-class antibiotics and modified peptides), the structural validation of (R)-2-Oxooxazolidine-5-carboxylic acid (CAS: 145308-08-3)[1] is a critical quality control step in drug development. Fourier Transform Infrared (FTIR) spectroscopy is the premier modality for confirming the integrity of its two defining functional groups: the cyclic carbamate and the exocyclic carboxylic acid.
However, the choice of sample presentation—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—profoundly influences the resulting spectral data. This guide provides an objective, mechanistically grounded comparison of these two methodologies, equipping analytical scientists with the data necessary to optimize their characterization workflows.
Mechanistic Basis of the IR Spectrum
To accurately interpret the IR spectrum of (R)-2-Oxooxazolidine-5-carboxylic acid, one must understand the physical chemistry governing its vibrational modes. The molecule presents a unique analytical challenge due to the presence of two distinct carbonyl (C=O) environments.
-
The Cyclic Carbamate (Oxazolidinone Ring): The 5-membered oxazolidinone ring imposes significant geometric constraint. This ring strain increases the s-character of the carbonyl carbon, shortening and strengthening the C=O bond. Consequently, the stretching frequency is driven to a higher energy state, typically manifesting as a sharp, intense peak around 1750 cm⁻¹[2].
-
The Exocyclic Carboxylic Acid: In contrast, the carboxylic acid carbonyl is unstrained and readily participates in intermolecular hydrogen bonding (forming dimers in the solid state). This weakens the C=O bond, shifting its absorption to a lower frequency, typically around 1710–1730 cm⁻¹.
By resolving these two peaks, scientists can confirm that the oxazolidinone ring remains intact and has not undergone hydrolytic ring-opening.
Mechanistic assignment of IR functional group vibrations.
Quantitative Data: Expected Peak Assignments
The following table summarizes the quantitative spectral data expected for pure (R)-2-Oxooxazolidine-5-carboxylic acid. Note that peak intensities will vary depending on the chosen analytical method.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Diagnostic Significance |
| Carboxylic Acid | O-H Stretch | 3300 – 2500 | Strong, very broad | Confirms presence of acid; masks baseline. |
| Oxazolidinone | N-H Stretch | 3350 – 3250 | Medium, sharp (often superimposed on O-H) | Validates secondary amine in the ring. |
| Oxazolidinone | C=O Stretch | ~1750 | Strong, sharp | Primary marker for intact cyclic carbamate[2]. |
| Carboxylic Acid | C=O Stretch | 1710 – 1730 | Strong, sharp | Primary marker for exocyclic acid. |
| Oxazolidinone | C-O-C Stretch | 1220 – 1050 | Medium to Strong | Confirms ether-like linkage in the ring. |
Method Comparison: ATR-FTIR vs. KBr Pellet Transmission
While both techniques are standard in pharmaceutical QC, their underlying physics dictate distinct advantages and vulnerabilities when analyzing crystalline organic acids.
Attenuated Total Reflectance (ATR-FTIR)
ATR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
The Causality of Spectral Distortion: The depth of penetration ( dp ) of the evanescent wave is inversely proportional to the wavenumber. Therefore, high-frequency vibrations (like the crucial O-H and N-H stretches at 3300 cm⁻¹) are probed at a shallower depth, resulting in artificially weak peaks compared to the fingerprint region[3].
-
Advantage: ATR requires zero sample preparation, eliminating the risk of pressure-induced polymorphism or moisture introduction, yielding highly reproducible baselines in the carbonyl region[4].
Transmission FTIR (KBr Pellet)
This classical method involves dispersing the analyte in a potassium bromide matrix and pressing it into a transparent disk.
-
The Causality of Moisture Interference: KBr is highly hygroscopic. If not rigorously dried, absorbed water produces a massive, broad O-H stretching band at ~3440 cm⁻¹[5]. Because (R)-2-Oxooxazolidine-5-carboxylic acid relies on the 3300 cm⁻¹ region for N-H and O-H validation, KBr moisture can completely eclipse the analyte's signal.
-
Advantage: KBr transmission follows the Beer-Lambert law linearly across the entire spectrum. It provides superior resolution and relative peak intensities for the high-wavenumber region without requiring mathematical penetration-depth corrections[3].
Workflow for IR spectral validation of (R)-2-Oxooxazolidine-5-carboxylic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation feedback loops.
Protocol A: ATR-FTIR Analysis (Optimized for Carbonyl Resolution)
-
Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (air). Self-Validation Check: The background must show >95% transmittance with no residual peaks in the 1700-1800 cm⁻¹ region.
-
Sample Application: Place 2–5 mg of neat (R)-2-Oxooxazolidine-5-carboxylic acid powder directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the built-in force gauge indicates optimal contact. Causality: Insufficient pressure traps air, lowering the effective refractive index and severely reducing signal-to-noise ratio.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).
-
Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to mathematically normalize the high-wavenumber attenuation[3].
Protocol B: KBr Pellet Transmission (Optimized for N-H/O-H Region)
-
Matrix Preparation (Critical Step): Dry spectroscopic-grade KBr powder at 105°C–120°C for a minimum of 24 hours to eliminate crystalline water[5]. Store immediately in a desiccator.
-
Blank Validation: Press a pure KBr pellet (100 mg) using a hydraulic press (10 tons for 2 minutes). Scan the blank. Self-Validation Check: If a broad peak >0.05 absorbance units appears at 3440 cm⁻¹, the KBr is compromised by moisture. Discard and re-dry.
-
Sample Milling: Weigh 1–2 mg of the analyte and 100 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic transitions or mechanochemical degradation of the oxazolidinone ring.
-
Pellet Pressing & Acquisition: Press the mixture into a translucent disk under vacuum (to remove trapped air that causes light scattering). Acquire the spectrum at 4 cm⁻¹ resolution.
Sources
Comparative Guide: (R)-2-Oxooxazolidine-5-carboxylic Acid vs. Pyroglutamic Acid in Drug Discovery
As drug development increasingly relies on conformationally restricted chiral building blocks, 5-membered heterocyclic synthons have become indispensable. Two of the most prominent scaffolds in this space are Pyroglutamic Acid (PCA) and (R)-2-Oxooxazolidine-5-carboxylic acid (OOCA) .
While both molecules present a carboxylic acid handle attached to a 5-membered ring containing an amide-like linkage, their synthetic origins, physicochemical properties, and applications in medicinal chemistry diverge significantly. This guide provides an objective, data-driven comparison of these two synthons to assist researchers in selecting the optimal building block for their synthetic workflows.
Structural & Physicochemical Comparison
The fundamental difference between these two building blocks lies in their ring systems. PCA is a γ -lactam derived from the chiral pool (glutamic acid), whereas OOCA is a cyclic carbamate (oxazolidinone) typically derived from isoserine or chiral epoxides.
A critical structural distinction often overlooked is the regiochemistry: while standard amino acids like serine cyclize to form 4-substituted oxazolidinones, the synthesis of the 5-substituted OOCA requires the β -amino acid (R)-isoserine to achieve the correct atomic spacing.
Table 1: Quantitative Comparison of Physicochemical Properties
| Parameter | Pyroglutamic Acid (PCA) | (R)-2-Oxooxazolidine-5-carboxylic acid |
| CAS Number | 98-79-3 (L-isomer) | 145308-08-3 |
| Molecular Formula | C5H7NO3 | C4H5NO4 |
| Molecular Weight | 129.11 g/mol | 131.09 g/mol |
| Ring System | γ -Lactam (Pyrrolidone) | Cyclic Carbamate (Oxazolidinone) |
| Precursor | L- or D-Glutamic Acid | (R)-Isoserine / Chiral Epoxides |
| Stereocenter | C5 (adjacent to nitrogen) | C5 (adjacent to oxygen) |
| Typical Synthetic Yield | >90% (Thermal dehydration) | 75–85% (Phosgenation/Cyclization) |
| Primary Utility | Proline bioisostere, CNS penetrant | Antibacterial/Anticoagulant pharmacophore |
Mechanistic & Synthetic Utility
The choice between PCA and OOCA is dictated by their distinct roles in target binding. PCA is primarily used as a conformational constraint . By restricting the χ1 and χ2 dihedral angles, PCA acts as a rigidified bioisostere of proline, stabilizing secondary structures in peptidomimetics .
Conversely, OOCA provides pharmacophore presentation . The oxazolidinone ring is not merely a spacer; it actively participates in target binding. In antibiotics like Linezolid, the oxazolidinone core binds directly to the A-site of the bacterial 50S ribosomal subunit. In anticoagulants like Rivaroxaban, it perfectly positions the aryl and morpholine groups within the Factor Xa active site .
Figure 1: Divergent synthetic pathways and drug development applications of 5-membered chiral heterocycles.
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity synthesis, the following protocols have been optimized for causality and self-validation.
Protocol A: Synthesis of N-Boc-L-Pyroglutamic Acid
Objective: N-protection of the lactam nitrogen to activate the carboxylic acid for downstream peptide coupling .
-
Reaction Setup: Suspend L-pyroglutamic acid (1.0 eq) in anhydrous acetonitrile. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (1.1 eq).
-
Causality of Reagents: The lactam nitrogen is inherently non-nucleophilic due to strong amide resonance. Standard Boc-protection protocols fail here. DMAP is strictly required as a nucleophilic catalyst to form a highly reactive N-Boc pyridinium intermediate, which forces the acylation of the lactam nitrogen.
-
Addition: Add di-tert-butyl dicarbonate (Boc 2 O, 1.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.
-
Self-Validation & Workup: Monitor via TLC (DCM:MeOH 9:1). Because the product lacks a UV chromophore, use a KMnO 4 stain. The reaction is validated when the highly polar baseline spot (PCA) disappears. Quench with 1M KHSO 4 to pH 3 and extract with ethyl acetate. The acidic wash acts as a self-purifying step, driving unreacted DMAP and trace starting material into the aqueous layer, ensuring >95% purity of the organic fraction.
Protocol B: Synthesis of (R)-2-Oxooxazolidine-5-carboxylic acid
Objective: Construction of the C5-substituted chiral cyclic carbamate pharmacophore from (R)-Isoserine .
-
Reaction Setup: Dissolve (R)-Isoserine (1.0 eq) in a 1M NaOH aqueous solution (2.0 eq) at 0 °C.
-
Causality of Reagents: The alkaline environment serves a dual purpose: it deprotonates the carboxylic acid to ensure aqueous solubility and maintains the primary α -amino group in its nucleophilic free-base state, which is strictly required for the initial attack on the phosgene equivalent.
-
Cyclization: Slowly add a solution of triphosgene (0.4 eq) in THF over 1 hour. Critical step: Maintain the internal temperature below 5 °C and strictly control the pH between 8.5–9.5 using supplemental NaOH. Exceeding pH 10 leads to the irreversible hydrolysis of the newly formed oxazolidinone ring, while dropping below pH 8 halts the reaction by protonating the amine.
-
Self-Validation & Workup: Acidify the mixture to pH 2 using 6M HCl to precipitate the product. Validate stereochemical integrity by measuring the specific optical rotation [α]D ; a deviation from the established literature value indicates base-catalyzed racemization occurred at the C5 position during cyclization.
References
-
Poel, T.-J., et al. (2007). 2-oxooxazolidine-5-carboxylic Acid Amide (PF-00422602), a New Lead Compound. Journal of Medicinal Chemistry, 50(24), 5886-5889.[Link][1]
-
Stefanucci, A., et al. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 89(8), 1801-1825.[Link]
-
Bew, S. P., et al. (2002). Synthesis of L-Serine Derived Oxazolidin-2-ones. Tetrahedron, 58(46), 9387-9401.[Link][1]
Sources
A Practical Guide to the Melting Point Determination of Novel Crystalline Compounds: A Case Study of (R)-2-Oxooxazolidine-5-carboxylic Acid
Introduction
(R)-2-Oxooxazolidine-5-carboxylic acid, a chiral heterocyclic compound, presents a common challenge in synthetic and medicinal chemistry: the characterization of a novel or sparsely documented substance. A fundamental and critical parameter for the initial assessment of a pure, solid organic compound is its melting point. This physical constant provides a preliminary indication of purity and serves as a crucial identifier. However, a thorough review of the scientific literature and chemical databases reveals a notable absence of a reported melting point for (R)-2-Oxooxazolidine-5-carboxylic acid.
This guide, therefore, shifts from a direct comparison of a known value to a more instructive, methodological comparison. We will present a comprehensive, field-proven protocol for the accurate determination of the melting point of a crystalline solid like (R)-2-Oxooxazolidine-5-carboxylic acid. This document will serve as a practical manual for researchers, scientists, and drug development professionals, detailing not just the "how" but, more critically, the "why" behind each step. We will compare the classical capillary melting point method with the more advanced technique of Differential Scanning Calorimetry (DSC), providing the necessary framework to generate reliable and reproducible data for compounds where such information is not yet established.
The Foundational Importance of Melting Point Determination
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of impurities will generally cause a depression and broadening of the melting range.[1] Therefore, an accurately determined melting point serves two primary purposes:
-
Identification: A sharp, well-defined melting point can be a key piece of data for the characterization and identification of a new compound.
-
Purity Assessment: A broad melting range is a strong indicator of the presence of impurities.
Given that commercial samples of (R)-2-Oxooxazolidine-5-carboxylic acid are available at purities such as 95%, understanding its melting behavior is paramount for quality control and for subsequent use in sensitive applications like drug development.[2]
Recommended Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines a robust method for determining the melting point of a crystalline solid like (R)-2-Oxooxazolidine-5-carboxylic acid using a modern digital melting point apparatus.
Sample Preparation: The Cornerstone of Accuracy
The physical state of the sample loaded into the capillary tube significantly impacts the accuracy and reproducibility of the measurement.
-
Drying: Ensure the sample is completely dry. The presence of residual solvent will lead to a depressed and broadened melting range. If the synthesis of (R)-2-Oxooxazolidine-5-carboxylic acid involved a final recrystallization step, the sample should be dried under high vacuum for several hours to remove any trapped solvent molecules.
-
Pulverization: The sample must be a fine, homogeneous powder.[3] This is achieved by gently crushing the crystals on a watch glass or in a small mortar and pestle. A fine powder ensures uniform heat transfer throughout the sample.
-
Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample. A small plug of material will be forced into the tube. The tube should then be inverted and tapped gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[1] An excessive amount of sample will result in a larger temperature gradient across the sample, leading to a broadened melting range.
Instrumental Procedure
This procedure assumes the use of a digital melting point apparatus with a controllable heating rate.
-
Initial Fast Ramp (Estimation): If the melting point is completely unknown, a rapid heating rate (e.g., 10-20°C/minute) should be used to obtain an approximate melting range.[4] This prevents spending excessive time on the more precise measurement.
-
Cooling and Sample Reloading: Allow the apparatus to cool to at least 20°C below the estimated melting point. A fresh capillary tube with a new sample should be used for the accurate determination. Never re-melt a sample, as decomposition or polymorphic changes may have occurred.[1]
-
Accurate Slow Ramp: Set the starting temperature to approximately 20°C below the estimated melting point. Program the instrument for a slow heating rate of 1-2°C per minute. This slow ramp rate is crucial to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This constitutes the melting range.
Data Interpretation Workflow
Caption: Logical workflow for interpreting melting point data.
Comparison with an Alternative Method: Differential Scanning Calorimetry (DSC)
While capillary melting point determination is a widely accessible and reliable technique, Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed analysis of the melting process.
| Feature | Capillary Melting Point | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition. | Measurement of heat flow into the sample as a function of temperature. |
| Information Provided | Melting range (T_onset to T_clear). | Onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔH_fus). |
| Sample Size | 1-2 mg | 1-5 mg |
| Advantages | - Inexpensive and rapid.- Widely available instrumentation. | - Highly accurate and reproducible.- Provides thermodynamic data (ΔH_fus).- Can detect and quantify polymorphism, solid-solid transitions, and decomposition. |
| Disadvantages | - Subjective endpoint determination.- Limited to thermally stable compounds.- Provides no thermodynamic information. | - More expensive instrumentation.- Requires more specialized operator training. |
| Best For | Routine purity checks and preliminary identification. | In-depth characterization, polymorphism studies, and quality control in a regulated environment. |
For a novel compound like (R)-2-Oxooxazolidine-5-carboxylic acid, an initial melting point determination by the capillary method is a pragmatic first step. If the compound is intended for pharmaceutical development, a subsequent analysis by DSC would be highly recommended to fully characterize its thermal behavior and screen for any polymorphic forms.
Experimental Workflow for Melting Point Determination
Sources
Safety Operating Guide
Comprehensive Safety and Operational Guide for Handling (R)-2-Oxooxazolidine-5-carboxylic acid
(R)-2-Oxooxazolidine-5-carboxylic acid is a highly valuable chiral building block frequently utilized in the synthesis of peptidomimetics, advanced active pharmaceutical ingredients (APIs), and complex organic frameworks. As a cyclic carbamate and solid organic acid, it presents specific handling challenges primarily related to its potential as a respiratory, ocular, and dermal irritant.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, field-proven protocol. This document transcends basic safety data by explaining the causality behind each safety measure, ensuring your laboratory maintains rigorous scientific integrity and compliance with federal safety standards.
Physicochemical & Hazard Profiling
Before handling any chemical, it is critical to understand its fundamental properties and hazard profile. The quantitative data below establishes the baseline for our risk assessment[1].
| Property / Hazard Category | Specification / GHS Classification |
| Chemical Name | (R)-2-Oxooxazolidine-5-carboxylic acid |
| CAS Number | 145308-08-3 |
| Molecular Formula | C₄H₅NO₄ |
| Molecular Weight | 131.09 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Hazard Statements (GHS) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Matrix & Causality
Standard PPE is often applied blindly. In a high-functioning laboratory, every piece of protective equipment must be chosen to counteract a specific physical or chemical mechanism of the compound being handled. In accordance with the[2], the following PPE matrix is required:
-
Ocular Protection: Chemical Splash Goggles (ANSI Z87.1 compliant)
-
The Causality: Standard safety glasses leave peripheral gaps. Because this compound is a fine crystalline powder, static charge generated during weighing can cause aerosolization. Goggles create a hermetic seal that prevents micro-particulates from entering the eye and interacting with ocular moisture to form localized, highly irritating acidic micro-environments (H319).
-
-
Dermal Protection: Double-Gloving (Nitrile, ≥5 mil) & Knit-Cuff Lab Coat
-
The Causality: Nitrile offers superior broad-spectrum resistance to organic acids compared to latex. Double-gloving ensures that if the outer glove is contaminated, it can be safely doffed without exposing the skin. A flame-retardant lab coat with knit cuffs prevents the sleeves from dragging into the powder and eliminates exposed skin at the wrist, directly mitigating dermal sensitization (H315).
-
-
Respiratory & Engineering Controls: Certified Fume Hood
-
The Causality: To prevent inhalation of acidic dust (H335), handling must be strictly confined to a chemical fume hood with a verified face velocity of 80-100 feet per minute (fpm). If scaling up (>100g) outside of enclosed engineering controls, a half-face elastomeric respirator equipped with N95/P100 particulate filters becomes mandatory.
-
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.
Step 1: Environmental & Equipment Preparation
-
Validate Airflow: Check the fume hood monitor to ensure face velocity is actively maintaining 80-100 fpm.
-
Clear Workspace: Remove incompatible materials, specifically strong bases and strong oxidizing agents, which could cause exothermic reactions upon contact with the acid.
Step 2: Static Mitigation
-
Prepare Tools: Wipe down stainless-steel micro-spatulas and weigh boats with a lint-free wipe very lightly dampened with deionized water, or utilize an anti-static zero-ion gun.
-
Validation: Organic powders easily acquire static charges, leading to electrostatic repulsion and uncontrolled dispersion. Dampening the tools bleeds off this charge, ensuring precise transfer.
Step 3: Weighing and Transfer
-
Tare & Transfer: Place a deep-welled anti-static weigh boat on the analytical balance. Using the grounded spatula, transfer the solid slowly. Never pour directly from the bulk container.
-
Seal: Immediately recap the bulk container of (R)-2-Oxooxazolidine-5-carboxylic acid before moving the weigh boat to the reaction vessel.
Step 4: Controlled Dissolution
-
Addition: Slowly add the solid to your reaction solvent (e.g., DMF, THF, or an aqueous buffer) under continuous magnetic stirring.
-
Validation: Gradual addition prevents clumping and localized heat generation, ensuring a smooth kinetic dissolution profile and preventing solvent splashing.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and structured mitigation is required to prevent exposure and environmental contamination, adhering to the guidelines set forth in[3].
Spill Mitigation Protocol:
-
Isolate: Immediately restrict access to the spill area.
-
Suppress (Do Not Dry Sweep): Dry sweeping aerosolizes the acidic powder. Lightly cover the spill with damp sand or a commercial inert spill absorbent to suppress dust generation.
-
Neutralize: If the compound has spilled in a solution, carefully apply sodium bicarbonate ( NaHCO3 ) around the perimeter and over the spill. Wait until all effervescence (bubbling) ceases, validating that the acid has been neutralized.
-
Collect: Use a non-sparking plastic scoop to transfer the neutralized slurry or dampened powder into a compatible, sealable hazardous waste container.
Disposal Plan: Dispose of all contaminated wipes, disposable PPE, and swept solids as hazardous chemical waste in strict accordance with[4]. The primary container must be clearly labeled: "Hazardous Waste: Acidic Organic Solid - (R)-2-Oxooxazolidine-5-carboxylic acid".
Operational Workflow & Decision Matrix
The following diagram illustrates the logical decision-making process for handling and spill response, ensuring safety protocols scale appropriately with the operational risk.
Caption: Decision tree for the safe handling, scale-up, and spill response of (R)-2-Oxooxazolidine-5-carboxylic acid.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Standard (29 CFR 1910.1450). U.S. Department of Labor. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary (40 CFR Part 262). Available at:[Link]
Sources
- 1. (r)−( )−2−pyrrolidone−5−carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
